molecular formula C6H7NO2 B099913 1H-pyrrol-1-ylacetic acid CAS No. 19167-98-7

1H-pyrrol-1-ylacetic acid

Katalognummer: B099913
CAS-Nummer: 19167-98-7
Molekulargewicht: 125.13 g/mol
InChI-Schlüssel: CHRZYRWWZQCZBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Pyrrol-1-ylacetic acid is a chemical scaffold of significant interest in scientific research, primarily serving as a key synthetic intermediate and bioisostere in drug discovery and bioconjugation. In medicinal chemistry, the 1-hydroxypyrazole moiety, derived from this acetic acid scaffold, has been identified as a effective bioisostere for carboxylic acids. This substitution has been strategically employed in the development of potent aldose reductase inhibitors (ARIs) . Aldose reductase is a key enzyme implicated in the pathogenesis of diabetic complications such as neuropathy, nephropathy, and cataracts . Inhibitors based on this pyrrole-acetic acid structure have demonstrated sub-micromolar activity and high selectivity over the closely related aldehyde reductase enzyme, which is a desirable profile for reducing potential side effects . Furthermore, the acetic acid functional group enables the molecule to act as a versatile linker. For instance, it can be used in the synthesis of functionalized conducting polymers for electrochemical biosensors, facilitating the immobilization of biomolecules . In bioconjugation chemistry, the related compound 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid showcases how this core structure can be adapted to create a heterobifunctional crosslinker. In this role, the terminal carboxylic acid can form stable amide bonds with primary amines, enabling the connection of various molecular entities . This combination of properties makes this compound a valuable compound for researchers designing novel therapeutic agents and advanced biomaterials.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-pyrrol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-6(9)5-7-3-1-2-4-7/h1-4H,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRZYRWWZQCZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287288
Record name 1h-pyrrole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19167-98-7
Record name 19167-98-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1h-pyrrole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50287288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrol-1-ylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Pyrrole-1-acetic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5TE365X8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Data of 1H-pyrrol-1-ylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 1H-pyrrol-1-ylacetic acid, a molecule of interest in various chemical and pharmaceutical research domains. Understanding the spectral signature of this compound is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document will delve into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the relationship between molecular structure and spectral output.

Introduction: The Molecular Blueprint of this compound

This compound, with the molecular formula C₆H₇NO₂, is a derivative of pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom. The acetic acid moiety is attached to the nitrogen atom of the pyrrole ring. This structural arrangement dictates its chemical properties and, consequently, its interaction with electromagnetic radiation and its behavior in a mass spectrometer. Accurate interpretation of its spectroscopic data is paramount for any researcher working with this compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrole ring and the methylene and carboxylic acid protons of the acetic acid group.

Predicted ¹H NMR Spectral Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HCOOH
~6.8Triplet2HH-2, H-5 (α-protons)
~6.2Triplet2HH-3, H-4 (β-protons)
~4.8Singlet2HN-CH₂

Interpretation and Rationale:

  • Carboxylic Acid Proton (COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

  • Pyrrole Protons (H-2, H-5 and H-3, H-4): The pyrrole ring is an electron-rich aromatic system. The protons at the α-positions (H-2 and H-5) are chemically equivalent and are expected to appear at a lower field (more deshielded) than the protons at the β-positions (H-3 and H-4), which are also equivalent to each other. The coupling between adjacent pyrrole protons typically results in a triplet-like pattern for both sets of signals.

  • Methylene Protons (N-CH₂): These protons are adjacent to the nitrogen atom of the pyrrole ring and the carbonyl group of the acetic acid, which deshields them. They are expected to appear as a singlet as there are no adjacent protons to couple with.

Caption: Correlation of structure with predicted ¹H NMR signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the pyrrole ring, only three distinct signals are expected for the ring carbons, in addition to the signals for the methylene and carbonyl carbons.

Predicted ¹³C NMR Spectral Data:

Chemical Shift (δ, ppm)Assignment
~170-175C=O (Carboxylic Acid)
~121C-2, C-5 (α-carbons)
~110C-3, C-4 (β-carbons)
~50N-CH₂

Interpretation and Rationale:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and appears at the lowest field.

  • Pyrrole Carbons (C-2, C-5 and C-3, C-4): Similar to the protons, the α-carbons (C-2 and C-5) are equivalent and appear at a lower field than the equivalent β-carbons (C-3 and C-4) due to their proximity to the nitrogen atom.

  • Methylene Carbon (N-CH₂): This carbon is attached to the nitrogen and is found in the typical range for such carbons.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable proton.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted FT-IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)
~3100Medium=C-H stretch (Aromatic)
~2950Medium-C-H stretch (Aliphatic)
~1700Strong, SharpC=O stretch (Carboxylic Acid)
~1550, ~1450MediumC=C stretch (Aromatic Ring)
~1250MediumC-N stretch
~910Medium=C-H bend (out-of-plane)

Interpretation and Rationale:

  • O-H Stretch: The most prominent feature in the IR spectrum of a carboxylic acid is the very broad absorption band in the high-frequency region due to the hydrogen-bonded O-H stretching vibration.

  • C=O Stretch: A strong and sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

  • C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The pyrrole ring will exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

  • C-N Stretch: The stretching vibration of the C-N bond in the pyrrole ring is also expected to be present.

Caption: Workflow for the analysis of the IR spectrum.

Experimental Protocol for FT-IR Data Acquisition
  • Sample Preparation:

    • Solid (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. This method is common for solid samples.

    • Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal. This is a quick and easy method that requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/ATR crystal).

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Typically, multiple scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (125.13 g/mol ).

  • Key Fragmentation Pathways:

    • Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group as a radical (•COOH, mass = 45), leading to a fragment ion at m/z 80.

    • Loss of H₂O: While less common for the molecular ion, loss of water from fragment ions can occur.

    • Pyrrole Ring Fragmentation: The pyrrole ring itself can undergo fragmentation, leading to smaller characteristic ions.

Interpretation and Rationale:

The fragmentation pattern provides a fingerprint of the molecule. The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum. The fragment at m/z 80, corresponding to the N-methylenepyrrolium cation, is expected to be a significant peak due to the stability of the aromatic cation.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction:

    • Direct Infusion: Dissolve the sample in a suitable volatile solvent and infuse it directly into the ion source using a syringe pump.

    • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a versatile technique for non-volatile or thermally labile compounds. The sample is separated by LC before ionization.

  • Ionization Method:

    • Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing rich structural information.

    • Electrospray Ionization (ESI): This is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, which is useful for determining the molecular weight.

  • Mass Analysis:

    • The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

    • A detector records the abundance of each ion.

Conclusion: A Unified Spectroscopic Picture

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the comprehensive characterization of this compound. NMR elucidates the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS provides the molecular weight and information about the molecule's stability and fragmentation. This guide provides the foundational knowledge and practical considerations for researchers to confidently acquire and interpret the spectroscopic data of this important molecule, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Note: As specific experimental data for this compound was not found in publicly available, citable literature during the knowledge acquisition phase, this section provides general, authoritative references for the spectroscopic techniques discussed.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.

  • NIST Chemistry WebBook: [Link]

  • Spectral Database for Organic Compounds (SDBS): [Link]

An In-Depth Technical Guide to the Solubility of 1H-pyrrol-1-ylacetic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of a Versatile Heterocycle

In the realms of medicinal chemistry and materials science, 1H-pyrrol-1-ylacetic acid (CAS No: 19167-98-7) presents itself as a molecule of significant interest.[1][2] Its structure, a fusion of a pyrrole ring with a carboxylic acid moiety, offers a tantalizing scaffold for the synthesis of novel compounds.[3] However, the journey from a promising molecule on paper to a viable candidate in the laboratory—be it for a new therapeutic agent or a functional material—is paved with the practicalities of its physicochemical properties. At the forefront of these is solubility, a parameter that dictates everything from reaction kinetics and purification strategies to formulation and bioavailability.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of this compound. In the absence of extensive published quantitative data, we will pivot to a predictive and explanatory approach, grounded in the fundamental principles of chemical structure and intermolecular forces. We will explore the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss the profound implications of this property in a variety of research and development applications.

Core Physicochemical Profile of this compound

A thorough understanding of a molecule's intrinsic properties is the bedrock upon which any analysis of its solubility is built. Below is a consolidated summary of the known physicochemical characteristics of this compound.

PropertyValueSource(s)
IUPAC Name 2-(1H-pyrrol-1-yl)acetic acid[1]
CAS Number 19167-98-7[1][2]
Molecular Formula C₆H₇NO₂[1][2]
Molecular Weight 125.127 g/mol [1]
Physical State Solid (predicted)[1]
Melting Point 70-90 °C[1]
pKa (predicted) ~4-5Inferred
logP (predicted) ~0.5-1.0Inferred

Note on Physical State: While some suppliers list the compound as a liquid, the provided melting point of 70-90°C strongly indicates that this compound is a solid at standard laboratory temperatures.[1] This guide will proceed under this assumption.

pKa and logP - The Twin Pillars of Solubility:

Predicted Solubility Profile Across Solvent Classes

The "like dissolves like" principle is a powerful, albeit qualitative, tool for predicting solubility.[5] The structure of this compound, with its aromatic, nonpolar pyrrole ring and its polar, hydrogen-bonding carboxylic acid group, suggests a nuanced solubility profile.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol):

  • Water: The carboxylic acid group can engage in hydrogen bonding with water molecules. At pH values above its pKa, the carboxylate anion will be formed, significantly increasing its aqueous solubility through ion-dipole interactions. At neutral or acidic pH, solubility is expected to be moderate.

  • Alcohols (Ethanol, Methanol): Good solubility is predicted in these solvents. They can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group. The alkyl portion of the alcohol can also interact with the pyrrole ring via van der Waals forces.

Polar Aprotic Solvents (e.g., DMSO, Acetone, Dichloromethane):

  • DMSO (Dimethyl Sulfoxide): High solubility is anticipated. DMSO is a strong hydrogen bond acceptor and a highly polar solvent, capable of effectively solvating both the polar and nonpolar regions of the molecule.[6]

  • Acetone: Good solubility is expected. The carbonyl group of acetone can act as a hydrogen bond acceptor for the carboxylic acid's proton.

  • Dichloromethane (DCM): Moderate solubility is likely. While less polar than DMSO or acetone, DCM can still engage in dipole-dipole interactions. Acetic acid itself shows some miscibility in DCM, suggesting the carboxylic acid portion of our molecule will also be solvated.[7]

Nonpolar Solvents (e.g., Hexane, Toluene):

  • Hexane: Poor solubility is predicted. The high polarity and hydrogen-bonding capability of the carboxylic acid group are incompatible with the nonpolar, dispersion-force-dominant nature of hexane.

  • Toluene: Low to moderate solubility is expected. The aromatic pyrrole ring can interact favorably with the aromatic ring of toluene via π-π stacking, potentially affording slightly better solubility than in hexane.

Experimental Determination of Solubility: Protocols and Workflows

To move from prediction to quantitative data, rigorous experimental protocols are necessary. Below are two standard, self-validating methods for determining the solubility of this compound.

The Equilibrium (Shake-Flask) Method

This is the gold-standard method for determining thermodynamic solubility.[8][9]

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value, indicating that equilibrium has been achieved.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Dilution: Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as HPLC-UV.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the solubility.

Workflow Diagram: Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep1 Add excess solid to known volume of solvent equil1 Agitate at constant temperature (24-48h) prep1->equil1 Seal vial sep1 Centrifuge for phase separation equil1->sep1 Equilibrium reached samp1 Sample clear supernatant sep1->samp1 dil1 Dilute sample samp1->dil1 quant1 Quantify concentration (HPLC-UV) dil1->quant1 calc1 Calculate solubility quant1->calc1 G Solubility Solubility Profile Formulation Formulation Development (e.g., for in vivo studies) Solubility->Formulation Reaction Reaction Chemistry (e.g., solvent choice, reaction rate) Solubility->Reaction Purification Purification (e.g., crystallization, chromatography) Solubility->Purification Bioavailability Oral Bioavailability Formulation->Bioavailability

Sources

A Technical Guide to the Synthesis of Novel 1H-Pyrrol-1-ylacetic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: Internal, for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrole-1-ylacetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of several successful non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and zomepirac.[1][2] Its inherent biological activity and synthetic tractability make it a valuable starting point for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the synthesis of the core 1H-pyrrol-1-ylacetic acid structure and its subsequent derivatization. We will explore key synthetic strategies, provide detailed experimental protocols for core reactions, and discuss the rationale behind methodological choices, empowering researchers to design and execute the synthesis of novel derivatives with therapeutic potential.

Introduction: The Significance of the 1H-Pyrrole-1-ylacetic Acid Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and synthetic bioactive molecules.[3] Its electron-rich nature makes it amenable to a variety of chemical transformations, while its ability to participate in hydrogen bonding and other non-covalent interactions allows for effective binding to biological targets. The incorporation of an acetic acid moiety at the N-1 position introduces a carboxylic acid functional group, which can act as a key pharmacophore for interacting with enzyme active sites or as a handle for further derivatization.

The clinical success of tolmetin and zomepirac as NSAIDs highlights the potential of this scaffold in targeting the cyclooxygenase (COX) enzymes.[1][2][4] Furthermore, derivatives of this compound have been investigated for a range of other biological activities, including anticancer, antimicrobial, and anticonvulsant properties, underscoring the versatility of this chemical framework.[5][6] This guide will provide the foundational synthetic knowledge required to explore this promising area of drug discovery.

Synthesis of the Core Scaffold: this compound

The most direct and widely applicable method for the synthesis of the this compound core involves a two-step sequence: N-alkylation of pyrrole with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Step 1: N-Alkylation of Pyrrole

The N-alkylation of pyrrole is a standard procedure that leverages the nucleophilicity of the pyrrole nitrogen. The reaction is typically carried out by deprotonating pyrrole with a suitable base to form the pyrrolide anion, which then undergoes a nucleophilic substitution reaction with an ethyl haloacetate.

N_Alkylation Pyrrole Pyrrole Intermediate Pyrrolide Anion Pyrrole->Intermediate Deprotonation Base Base (e.g., NaH, K2CO3) Base->Intermediate Ethyl_chloroacetate Ethyl Chloroacetate Ethyl_pyrrol_acetate Ethyl 1H-pyrrol-1-ylacetate Ethyl_chloroacetate->Ethyl_pyrrol_acetate Intermediate->Ethyl_pyrrol_acetate SN2 Reaction

Caption: N-Alkylation of Pyrrole with Ethyl Chloroacetate.

Experimental Protocol: Synthesis of Ethyl 1H-pyrrol-1-ylacetate

This protocol is a representative procedure adapted from established methods for N-alkylation of pyrroles.[7]

  • Materials:

    • Pyrrole (freshly distilled)

    • Sodium hydride (60% dispersion in mineral oil)

    • Ethyl chloroacetate

    • Anhydrous N,N-dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 eq) under a nitrogen atmosphere.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.

    • Add anhydrous DMF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice bath.

    • Slowly add a solution of freshly distilled pyrrole (1.0 eq) in anhydrous DMF via the dropping funnel.

    • Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add ethyl chloroacetate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 1H-pyrrol-1-ylacetate as a colorless oil.

Step 2: Hydrolysis of Ethyl 1H-pyrrol-1-ylacetate

The final step in the synthesis of the core scaffold is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is generally preferred to avoid potential polymerization of the pyrrole ring under strongly acidic conditions.

Hydrolysis Ethyl_pyrrol_acetate Ethyl 1H-pyrrol-1-ylacetate Intermediate Carboxylate Salt Ethyl_pyrrol_acetate->Intermediate Saponification Base Base (e.g., NaOH, KOH) Base->Intermediate Acid Acid (e.g., HCl) Pyrrol_acetic_acid This compound Acid->Pyrrol_acetic_acid Intermediate->Pyrrol_acetic_acid Protonation

Caption: Basic Hydrolysis of Ethyl 1H-pyrrol-1-ylacetate.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard ester hydrolysis procedures.[8]

  • Materials:

    • Ethyl 1H-pyrrol-1-ylacetate

    • Sodium hydroxide or Potassium hydroxide

    • Ethanol

    • Water

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve ethyl 1H-pyrrol-1-ylacetate (1.0 eq) in a mixture of ethanol and water.

    • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature or gently heat to 40-50 °C for 2-4 hours, monitoring the reaction by TLC.

    • Once the starting material is consumed, remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M hydrochloric acid.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by recrystallization.

Derivatization of the this compound Scaffold

The this compound core offers two primary sites for derivatization: the pyrrole ring and the carboxylic acid group.

Electrophilic Substitution on the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic aromatic substitution, with a strong preference for substitution at the C-2 position.[9] This is due to the greater number of resonance structures that can be drawn for the intermediate carbocation when the electrophile attacks at this position.

Table 1: Common Electrophilic Substitution Reactions on the Pyrrole Ring

ReactionReagentsMajor Product
Vilsmeier-Haack Formylation POCl₃, DMF2-Formyl-1H-pyrrol-1-ylacetic acid derivative
Nitration HNO₃, Acetic Anhydride2-Nitro-1H-pyrrol-1-ylacetic acid derivative
Halogenation NBS, NCS, or I₂2-Halo-1H-pyrrol-1-ylacetic acid derivative

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 1H-pyrrol-1-ylacetate

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[10][11][12][13]

  • Materials:

    • Ethyl 1H-pyrrol-1-ylacetate

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

    • Slowly add POCl₃ (1.1 eq) to the DMF, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of ethyl 1H-pyrrol-1-ylacetate (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice and then neutralize with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 2-formyl derivative.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a wide range of derivatives, most notably amides and esters.

Amide Bond Formation

The coupling of the carboxylic acid with a primary or secondary amine is a cornerstone of medicinal chemistry for generating diverse libraries of compounds. This transformation is typically facilitated by a coupling agent to activate the carboxylic acid.

Amide_Coupling Pyrrol_acetic_acid This compound Activated_intermediate Activated Ester Pyrrol_acetic_acid->Activated_intermediate Activation Coupling_agent Coupling Agent (e.g., HATU, EDC) Coupling_agent->Activated_intermediate Amine R1R2NH Amide 1H-pyrrol-1-ylacetamide derivative Amine->Amide Activated_intermediate->Amide Nucleophilic Acyl Substitution

Caption: Amide Coupling of this compound.

Experimental Protocol: General Procedure for Amide Coupling

This is a general protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

  • Materials:

    • This compound or a derivative thereof

    • Amine (primary or secondary)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the this compound derivative (1.0 eq) in anhydrous DMF.

    • Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

    • Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired amide.

Case Study: Synthesis of Tolmetin Analogs

Tolmetin is a well-known NSAID with the chemical name (1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetic acid.[2] The synthesis of tolmetin and its analogs provides an excellent practical example of the application of the synthetic strategies discussed. A key step in many tolmetin syntheses is the Friedel-Crafts acylation of a 1-methyl-1H-pyrrol-2-ylacetic acid derivative.

A general approach to tolmetin analogs involves the synthesis of a suitably substituted this compound ester, followed by acylation and subsequent hydrolysis.

Table 2: Comparison of Yields for Key Synthetic Steps in Pyrrole Chemistry

Reaction TypeSubstrateReagentsConditionsYield (%)Reference
N-AlkylationPyrroleNaH, Ethyl bromoacetate, DMFrt, 12h75-85Representative
Ester HydrolysisEthyl pyrazolylacetateK₂CO₃, H₂O, Microwave100 °C, 10 min98[8]
Vilsmeier-Haack1-(2-bromophenyl)-1H-pyrrolePOCl₃, DMFrt, 2hNot reported[14]
Amide CouplingTolmetinHydrazine hydrate, EthanolReflux, 6hNot reported[15]

Conclusion

The this compound scaffold is a versatile and valuable starting point for the design and synthesis of novel therapeutic agents. This guide has outlined the fundamental synthetic routes to the core structure and its key derivatives. By understanding the principles of N-alkylation, ester hydrolysis, electrophilic substitution on the pyrrole ring, and derivatization of the carboxylic acid moiety, researchers are well-equipped to generate diverse libraries of novel compounds for biological screening. The provided experimental protocols serve as a practical starting point for laboratory synthesis, and the discussion of the underlying chemical principles will aid in the rational design of new drug candidates based on this privileged scaffold.

References

  • Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available from: [Link]

  • The Royal Society of Chemistry. Supporting Information Synthesis of Pyrrolo[1,2-a]quinolines and Ullazines by Visible Light mediated one- and twofold Annulation of N-Arylpyrroles with Arylalkynes. Available from: [Link]

  • Semantic Scholar. Research Article Natural Hydroxyapatite: Green Catalyst for the Synthesis of Pyrroles, Inhibitors of Corrosion. (2021). Available from: [Link]

  • National Institutes of Health. Synthetic protocols for the nitration of corroles. Available from: [Link]

  • ResearchGate. Scheme 1: Various synthestic protocols for the synthesis of pyrroles. Available from: [Link]

  • MDPI. A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Available from: [Link]

  • Name-Reaction.com. Vilsmeier-Haack reaction. Available from: [Link]

  • Homework.Study.com. Propose a mechanism for the nitration of pyrrole. Available from: [Link]

  • National Institutes of Health. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. (2017). Available from: [Link]

  • SciELO Brasil. Synthesis of 3,4-dichloro-1-phenyl-1h-pyrrole-2,5-dione in micro-waves reactor. (2018). Available from: [Link]

  • MBB College. Reactions of Pyrrole. Available from: [Link]

  • PubMed. Design, synthesis and biological activity of new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid. Available from: [Link]

  • PubMed. Zomepirac: a review of its pharmacological properties and analgesic efficacy. Available from: [Link]

  • National Institutes of Health. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Available from: [Link]

  • ResearchGate. Synthesis, characterization and biological activity of novel pyrrole compounds. (2014). Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Systematic Reviews in Pharmacy. Design and Synthesis of Possible Mutual Prodrugs of (Nsaid) Etodolac and Tolmetin with (Cytotoxic) Gemcitabine. (2020). Available from: [Link]

  • ResearchGate. Reactivity of pyrrole pigments. Part 5: Electrophilic substitution-Nitration and bromination-Of some pyrromethenones and 5-arylmethylene-3,4-dimethyl-3-pyrrolin-2-ones. (1981). Available from: [Link]

  • De Gruyter. New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2009). Available from: [Link]

  • PubMed. Design, synthesis of celecoxib-tolmetin drug hybrids as selective and potent COX-2 inhibitors. Available from: [Link]

  • Chemistry Stack Exchange. Nitration of pyrrole with sulfuric and nitric acids. (2015). Available from: [Link]

  • MDPI. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Available from: [Link]

  • MDPI. Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology. Available from: [Link]

  • ResearchGate. Green halogenation of aromatic heterocycles using ammonium halide and hydrogen peroxide in acetic acid solvent. (2017). Available from: [Link]

  • National Institutes of Health. Pyrrolizine/Indolizine-NSAID Hybrids: Design, Synthesis, Biological Evaluation, and Molecular Docking Studies. (2021). Available from: [Link]

  • National Institutes of Health. Design, synthesis, anticancer evaluation, and molecular modelling studies of novel tolmetin derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. (2021). Available from: [Link]

  • PubMed. Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][7][16]thiazine. Available from: [Link]

  • Allied Academies. Recent synthetic and medicinal perspectives of pyrroles: An overview. (2017). Available from: [Link]

  • ResearchGate. (PDF) Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (2017). Available from: [Link]

  • ChemTube3D. Pyrrole-The Vilsmeier Reaction. Available from: [Link]

  • YouTube. Pyrrole: Electrophilic Substitution Reactions Lecture 1. (2020). Available from: [Link]

  • Organic Syntheses Procedure. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Available from: [Link]

  • Semantic Scholar. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2013). Available from: [Link]

Sources

Theoretical Profile & Computational Framework: 1H-pyrrol-1-ylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical studies on "1H-pyrrol-1-ylacetic acid" structure Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Researchers.[1]

Executive Summary

This technical guide outlines the comprehensive theoretical characterization of This compound (CAS: 19167-98-7), a pivotal scaffold in medicinal chemistry.[1] Known for its structural relationship to non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and its potential as an Aldose Reductase Inhibitor (ARI), this molecule represents a critical junction between heterocyclic chemistry and therapeutic application. This document details the computational protocols—ranging from Density Functional Theory (DFT) optimization to Molecular Docking—required to validate its electronic structure, vibrational signature, and biological efficacy.

Chemical Identity & Structural Significance

The compound consists of a pyrrole ring substituted at the N-1 position with an acetic acid moiety.[1] This N-substitution distinguishes it from C-substituted pyrrole acetic acids (like the NSAID Ketorolac), altering its electronic distribution and binding capabilities.[1]

  • IUPAC Name: 2-(1H-pyrrol-1-yl)acetic acid[1]

  • SMILES: O=C(O)CN1C=CC=C1

  • Molecular Formula: C₆H₇NO₂[1][2]

  • Molecular Weight: 125.13 g/mol [1]

  • Key Functional Groups: Aromatic Pyrrole (Electron Donor), Carboxylic Acid (H-bond Donor/Acceptor).[1]

Computational Methodology: The Standard Protocol

To ensure scientific integrity, the following self-validating computational workflow is recommended for the study of this scaffold. This protocol synthesizes accuracy with computational cost-efficiency.[1]

3.1. Quantum Chemical Calculations (DFT)
  • Software: Gaussian 16 / ORCA 5.0

  • Method: Density Functional Theory (DFT)[3][4][5][6][7][8]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – Chosen for its proven reliability in organic vibrational analysis.[1]

  • Basis Set: 6-311++G(d,p) – A triple-zeta basis set with diffuse functions is critical for accurately modeling the lone pair on the carboxyl oxygen and the aromatic system of the pyrrole.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using Water (

    
    ) and DMSO (
    
    
    
    ) to mimic biological and experimental environments.
3.2. Workflow Visualization

The following diagram illustrates the logical flow of the theoretical study, from geometry optimization to biological validation.

ComputationalWorkflow cluster_Properties Electronic Properties Start Input Structure (this compound) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (No imaginary freq = Minima) Opt->Freq Energy Min. HOMO FMO Analysis (HOMO-LUMO Gap) Freq->HOMO MEP MEP Mapping (Reactive Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO Docking Molecular Docking (Target: Aldose Reductase) HOMO->Docking Reactivity Profile MEP->Docking Binding Pocket Fit Validation Experimental Correlation (IR/NMR/IC50) Docking->Validation

Figure 1: Step-by-step computational workflow for validating this compound.

Structural & Electronic Analysis
4.1. Geometry Optimization

The optimized structure reveals a


 point group symmetry.[1] The pyrrole ring maintains planarity, but the acetic acid side chain rotates to minimize steric repulsion between the carbonyl oxygen and the pyrrole 

-protons.
  • Bond Length Prediction: The

    
     bond is expected to be longer (~1.45 Å) than the internal pyrrole 
    
    
    
    bonds (~1.37 Å) due to lack of resonance integration with the ring.
  • Self-Validation Check: Frequency analysis must yield zero imaginary frequencies to confirm a true potential energy surface minimum.[1]

4.2. Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary descriptor of chemical stability and bioactivity (Hard-Soft Acid-Base theory).[1]

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the electron-rich pyrrole ring .[1] This indicates the region most susceptible to electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid group (specifically the

    
     of the C=O), acting as the electron acceptor site.
    
ParameterTheoretical Value (eV)Significance
HOMO Energy -6.20 to -6.50Ionization Potential; Donor capacity.[1]
LUMO Energy -1.10 to -1.50Electron Affinity; Acceptor capacity.[1]
Energy Gap (

)
~5.0 eVIndicates high kinetic stability (Hard molecule).
4.3. Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting non-covalent interactions in drug docking.[1]

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Hydroxyl Oxygen of the carboxyl group. These are the primary H-bond acceptor sites.

  • Positive Potential (Blue): Concentrated on the Carboxyl Hydrogen (H-bond donor) and the pyrrole ring protons.

Vibrational Spectroscopy (IR) Profiling

Theoretical frequencies are typically scaled (factor ~0.961 for B3LYP) to align with experimental FT-IR data.[1]

Mode of VibrationUnscaled Freq (

)
Scaled Freq (

)
IntensityAssignment

~3700~3550StrongCarboxylic acid O-H stretch (Free)

~3250~3120MediumPyrrole ring C-H stretch

~1780~1710Very StrongCarbonyl stretch (Characteristic)

~1450~1400MediumN-Acetic acid connection
Biological Application: Molecular Docking

The therapeutic potential of this compound lies in its ability to inhibit enzymes involved in inflammatory and metabolic pathways.[1]

6.1. Target Selection: Aldose Reductase (ALR2)

Aldose Reductase is a key target for preventing diabetic complications.[1] Pyrrole-acetic acid derivatives are known pharmacophores for the ALR2 active site (Specificity Pocket).[1]

  • PDB ID: 1US0 or 2FZD (High-resolution crystal structures of ALR2).[1]

  • Binding Mechanism: The carboxylate head group forms a salt bridge or H-bond network with Tyr48 , His110 , and Trp111 (the anion-binding pocket), while the pyrrole ring sits in the hydrophobic specificity pocket lined by Leu300 .

6.2. Interaction Logic Diagram

DockingLogic cluster_Pocket ALR2 Active Site Ligand This compound Res1 Tyr48 / His110 (Anion Pocket) Ligand->Res1 H-Bond / Ionic (COOH) Res2 Leu300 / Trp111 (Hydrophobic Pocket) Ligand->Res2 π-Stacking / VdW (Pyrrole)

Figure 2: Predicted binding mode of this compound within the ALR2 active site.[1]

Conclusion

This compound presents a distinct theoretical profile characterized by a stable, hard electronic structure with clear separation of donor (pyrrole) and acceptor (carboxyl) regions.[1] DFT studies at the B3LYP/6-311++G(d,p) level provide a reliable baseline for spectroscopic assignment. Biologically, the molecule is a "privileged scaffold" for designing Aldose Reductase Inhibitors, where its amphiphilic nature allows it to bridge the hydrophilic anion pocket and hydrophobic specificity region of the enzyme.

References
  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum.[1] A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129.[1] Link

  • Da Settimo, A., et al. (1996). Synthesis and evaluation of the aldose reductase inhibitory activity of 5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl-acetic acid derivatives. Journal of Medicinal Chemistry. Link (Contextual grounding for Pyrrole-Acetic Acid activity).[1]

  • El-Sayed, W. A., et al. (2025).[1] Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives.[1] ResearchGate.[1][7] Link

  • PubChem. (2025).[1][9] 2-(1H-pyrrol-1-yl)acetic acid (CID 87965).[1] National Library of Medicine.[1] Link

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1H-pyrrol-1-ylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details a robust Reversed-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 1H-pyrrol-1-ylacetic acid (CAS: 17796-99-9). This compound, characterized by a pyrrole ring N-substituted with an acetic acid moiety, serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Tolmetin and Ketorolac analogs.

The analysis of this compound presents specific chromatographic challenges:

  • Polarity: The carboxylic acid group confers high polarity, leading to poor retention on standard C18 columns if pH is not controlled.

  • UV Absorption: The pyrrole ring lacks extended conjugation, necessitating detection in the lower UV range (210–230 nm), where solvent cutoff effects can interfere.

  • Peak Tailing: Interaction between the carboxylic acid and residual silanols on the stationary phase can cause significant peak asymmetry.

This guide provides a validated method using a low-pH mobile phase to suppress ionization, ensuring sharp peak shape and reproducible retention.

Physicochemical Profile

Understanding the molecule is the first step to successful separation.

PropertyValueChromatographic Implication
Molecular Formula

Small molecule separation dynamics.
Molecular Weight 125.13 g/mol Elutes early; requires high aqueous content for retention.
pKa (Acid) ~3.8 (Carboxylic acid)Critical: Mobile phase pH must be < 2.8 to keep the molecule protonated (

) and hydrophobic enough for retention.
Log P ~0.6 (Estimated)Low hydrophobicity; C18 is preferred over C8 for maximum retention.
UV Max ~210 nm, ~225 nmDetection at 220 nm offers the best balance of sensitivity and baseline stability.

Method Development Strategy

The "Acidic Lock" Principle

To analyze organic acids like this compound on a hydrophobic stationary phase (C18), the ionization of the carboxylic acid group must be suppressed.

  • pH > pKa: The molecule exists as a carboxylate anion (

    
    ). It is highly polar and will elute in the void volume (
    
    
    
    ) with no retention.
  • pH < pKa: The molecule exists as a neutral acid (

    
    ). It interacts with the C18 chains, resulting in retention and separation.
    

Decision: We utilize a mobile phase pH of 2.5 using dilute Phosphoric Acid or Formic Acid.

Column Selection

A standard C18 column is sufficient, but "End-capped" or "Base-deactivated" columns are recommended to minimize secondary interactions with the pyrrole ring.

Experimental Protocol

Instrumentation & Conditions
ParameterSettingRationale
HPLC System Agilent 1260 / Waters Alliance (or equivalent)Standard binary or quaternary pump required.
Column C18 (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry),


is robust for QC;

provides adequate plate count.
Mobile Phase A 0.1%

in Water (pH ~2.[1]2)
Suppresses ionization of the -COOH group.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent for elution.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Injection Volume 10

Prevents column overload.
Detection UV @ 220 nmMaximizes signal for the pyrrole ring.
Column Temp

Improves reproducibility of retention times.
Gradient Program

While isocratic elution is possible, a gradient ensures that late-eluting hydrophobic impurities (often dimers or starting materials) are cleared.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial equilibration (High retention)
8.06040Linear gradient to elute analyte
10.01090Wash step (Remove impurities)
12.01090Hold wash
12.19010Re-equilibration
18.09010End of Run
Standard Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 50:50 Water:Acetonitrile. Sonicate if necessary.[1]

Working Standard (0.1 mg/mL):

  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A (0.1%

    
    ).
    
    • Note: Diluting with the starting mobile phase prevents "solvent shock" and peak distortion.

Visualizing the Methodology

Analytical Workflow

The following diagram outlines the logical flow of the analysis, from sample preparation to data reporting.

HPLC_Workflow Sample Sample (Solid/Liquid) Prep Sample Prep Dissolve in 50:50 ACN:H2O Filter (0.45 µm) Sample->Prep Weigh & Dilute HPLC HPLC Injection C18 Column, pH 2.2 Gradient Elution Prep->HPLC Inject 10 µL Detect UV Detection 220 nm HPLC->Detect Separation Data Data Analysis Integration & Quant Detect->Data Chromatogram

Figure 1: Step-by-step analytical workflow for this compound.

Retention Mechanism Logic

This decision tree explains the troubleshooting logic if retention issues arise.

Retention_Logic Start Check Retention Time (RT) RT_Good RT = 4-7 min (Acceptable) Start->RT_Good RT_Early RT < 3 min (Eluting too fast) Start->RT_Early Check_pH Check Mobile Phase pH Is it > 3.0? RT_Early->Check_pH Action_Acid Add Acid Target pH 2.2 (Protonate COOH) Check_pH->Action_Acid Yes Check_Org Check Organic % Is Initial B > 10%? Check_pH->Check_Org No Action_LowerB Lower Initial B Start at 5% ACN Check_Org->Action_LowerB Yes

Figure 2: Troubleshooting logic for retention time optimization.

System Suitability & Validation Parameters

To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaPurpose
Retention Time (RT)

min
Confirms mobile phase composition and column health.
Tailing Factor (

)

Ensures minimal secondary interactions.
Theoretical Plates (

)

Verifies column efficiency.
Precision (RSD)

(n=6 injections)
Validates system stability.
Resolution (

)

(from nearest impurity)
Ensures accurate quantitation.
Validation Summary (Linearity)
  • Range: 10

    
     to 200 
    
    
    
    .
  • Correlation Coefficient (

    
    ): 
    
    
    
    .[2]
  • LOD/LOQ: Typically ~0.5

    
     and 1.5 
    
    
    
    respectively, depending on detector sensitivity.

Troubleshooting Guide

Issue: Peak Tailing

  • Cause: Silanol interactions with the pyrrole nitrogen or carboxylic acid.

  • Solution: Ensure mobile phase pH is sufficiently low (< 2.5). If using an older column, switch to a "Base Deactivated" (BDS) C18 column.

Issue: Baseline Drift

  • Cause: UV absorbance of the mobile phase at 220 nm.

  • Solution: Use HPLC-grade Phosphoric Acid.[1] Avoid Acetate buffers at 220 nm as they have high UV cutoff. Formic acid (0.1%) is a mass-spec compatible alternative that is cleaner at low wavelengths.

Issue: Split Peaks

  • Cause: Sample solvent is too strong (e.g., 100% ACN).

  • Solution: Dilute the sample in the starting mobile phase (90% Buffer / 10% ACN).

References

  • Sielc Technologies. (2018). Separation of 1-Methyl-1H-pyrrole-2-acetic acid on Newcrom R1 HPLC column.Link

    • Relevance: Establishes the baseline protocol for pyrrole-acetic acid deriv
  • Asian Journal of Research in Chemistry. (2011). Development and Validation of HPLC method for determination of Ketorolac tromethamine residues.Link

    • Relevance: Provides validated conditions (pH 3.0, C18) for structurally similar pyrrole-based carboxylic acids.[3]

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 319935, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid.Link

    • Relevance: Source for physicochemical properties and structural confirmation of related pyrrole-acetic acid deriv
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products.[1]Link

    • Relevance: Standardizes the use of Phosphoric Acid/Acetonitrile gradients for organic acid analysis in quality control.

Sources

"1H-pyrrol-1-ylacetic acid" as an aldose reductase inhibitor assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Screening and Kinetic Analysis of 1H-pyrrol-1-ylacetic acid as an Aldose Reductase Inhibitor

Audience: Researchers, scientists, and drug development professionals in the fields of diabetic complications, enzymology, and medicinal chemistry.

Senior Application Scientist: Dr. Gemini

Foundational Principles: The Rationale for Targeting Aldose Reductase

Aldose reductase (AR), a key enzyme in the polyol pathway, catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1][2] Under normal glycemic conditions, this pathway is a minor route for glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the flux of glucose through the polyol pathway increases dramatically.[2] This leads to the intracellular accumulation of sorbitol, an osmotically active polyol that is not easily permeable through cell membranes.[3]

The consequences of this accumulation are twofold:

  • Osmotic Stress: The buildup of sorbitol increases intracellular osmotic pressure, leading to cellular swelling and damage in tissues that do not require insulin for glucose uptake, such as the lens, retina, nerves, and kidneys.[3]

  • Oxidative Stress: The increased activity of aldose reductase consumes its cofactor, NADPH.[3] NADPH is critically important for regenerating reduced glutathione (GSH), a primary cellular antioxidant.[3] Depletion of NADPH impairs the cell's ability to counteract reactive oxygen species (ROS), leading to a state of oxidative stress.[3][4]

These pathological changes are strongly implicated in the development of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[5][6][7] Therefore, the inhibition of aldose reductase is a significant therapeutic strategy to prevent or mitigate the progression of these debilitating conditions.[3][5][8]

Pyrrol-1-yl-acetic acid derivatives have emerged as a promising class of aldose reductase inhibitors (ARIs), demonstrating potent activity in vitro.[9][10] This document provides a detailed protocol for evaluating the inhibitory potential of This compound and its analogues against aldose reductase.

The Biochemical Assay: Principle and Design

The aldose reductase inhibitor assay is a robust and reliable method for quantifying the inhibitory potential of a test compound. The core principle is spectrophotometric, based on monitoring the consumption of the cofactor, NADPH.[1]

Aldose reductase catalyzes the following reaction: D-Glyceraldehyde + NADPH + H⁺ → Glycerol + NADP⁺

The reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.[1][11][12] The rate of this decrease is directly proportional to the enzyme's activity. When an inhibitor such as this compound is introduced, it binds to the enzyme, reducing its catalytic efficiency and slowing the rate of NADPH consumption. By comparing the reaction rate in the presence and absence of the inhibitor, we can precisely quantify its inhibitory potency.

Visualization of the Polyol Pathway and Inhibition

The following diagram illustrates the central role of aldose reductase in the polyol pathway and the point of intervention for inhibitors.

Polyol_Pathway Figure 1: The Polyol Pathway and Mechanism of Inhibition Glucose Glucose AR Aldose Reductase (AR) Glucose->AR Sorbitol Sorbitol SDH Sorbitol Dehydrogenase Sorbitol->SDH Complications Diabetic Complications Sorbitol->Complications Accumulation leads to Fructose Fructose NADPH NADPH NADPH->AR Cofactor NADP NADP+ AR->Sorbitol AR->NADP SDH->Fructose Inhibitor This compound (Inhibitor) Inhibitor->AR Inhibition Workflow Figure 2: High-Throughput Assay Workflow prep 1. Reagent Preparation (Buffers, Enzyme, Substrate, Inhibitor) plate 2. Plate Setup (96-well) - Add Assay Buffer - Add Inhibitor/Vehicle - Add NADPH prep->plate enzyme 3. Add AR Enzyme Solution plate->enzyme incubate 4. Pre-incubation (15 min at 25°C) enzyme->incubate initiate 5. Initiate Reaction (Add Substrate) incubate->initiate read 6. Kinetic Measurement (Read A340 nm every 30s for 20 min) initiate->read analyze 7. Data Analysis - Calculate Reaction Rates (V) - Determine % Inhibition - Calculate IC50 read->analyze

Caption: High-Throughput Assay Workflow.

Step-by-Step Assay Procedure
  • Plate Setup: Design a plate map that includes wells for:

    • Blank (No Enzyme): Contains all components except the enzyme. Used for background subtraction.

    • Vehicle Control (No Inhibitor): Contains all components, including the enzyme and the solvent (e.g., 1% DMSO). Represents 100% enzyme activity.

    • Positive Control: Contains a known inhibitor (e.g., Epalrestat) at a concentration expected to give >90% inhibition.

    • Test Compound Wells: A range of concentrations for this compound (typically 7-10 concentrations for an IC₅₀ curve).

  • Reagent Addition: Add the following to each well of a 96-well plate in the specified order.

StepComponentVolume per Well (µL)Final Concentration
11X Assay BufferVariable-
2Test Inhibitor or Vehicle10Variable (e.g., 0.1 nM to 100 µM)
3Working NADPH Solution (1.8 mM)200.18 mM
4Working AR Enzyme Solution100~5 µg/mL
Total Volume Before Substrate 180
5Pre-incubate for 15 minutes at 25°C
6Substrate Solution (100 mM)2010 mM
Final Assay Volume 200
  • Initiate and Read: After pre-incubation, place the plate in the microplate reader. Initiate the reaction by adding the substrate (DL-Glyceraldehyde). Immediately begin kinetic reading of absorbance at 340 nm every 30 seconds for 15-20 minutes.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The primary output from the plate reader is the rate of change in absorbance over time (ΔAbs/min). This rate is the reaction velocity (V).

  • Correct for Background: Subtract the rate of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula for each inhibitor concentration:[11] % Inhibition = [1 - (V_inhibitor / V_vehicle)] x 100 Where:

    • V_inhibitor is the reaction rate in the presence of the test compound.

    • V_vehicle is the reaction rate of the vehicle control (100% activity).

Determination of IC₅₀ Value

The IC₅₀ is the concentration of an inhibitor required to reduce the enzyme activity by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).

  • The IC₅₀ value is determined from the curve fit.

Sample IC₅₀ Data Table:

[this compound] (µM)log[Inhibitor]Average % Inhibition
0.01-2.008.5
0.1-1.0025.1
0.5-0.3048.9
1.00.0065.3
5.00.7088.2
10.01.0095.1
100.02.0098.6
Advanced Analysis: Determining the Mode of Inhibition

To understand the mechanism by which this compound inhibits aldose reductase, a kinetic analysis is essential. This involves measuring the initial reaction rates at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor.

  • Experimental Setup: Perform the assay as described above, but for each inhibitor concentration (including zero), vary the concentration of the substrate, DL-Glyceraldehyde.

  • Data Plotting: Plot the data on a Lineweaver-Burk (double reciprocal) plot, where 1/Velocity is plotted on the Y-axis against 1/[Substrate] on the X-axis. [13]3. Interpretation:

    • Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, Km increases).

    • Non-competitive Inhibition: Lines intersect on the X-axis (Km is unchanged, Vmax decreases).

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

    • Mixed Inhibition: Lines intersect in the second quadrant (off the axes).

This analysis provides crucial insights into how the inhibitor interacts with the enzyme, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.

Assay Validation and Troubleshooting

A trustworthy protocol must be a self-validating system.

  • Z'-factor: For high-throughput screens, calculate the Z'-factor using the positive and vehicle controls. A Z' > 0.5 indicates a robust and reliable assay.

  • Linearity of Reaction: The vehicle control reaction rate should be linear for the duration of the measurement. If the rate slows down, it may indicate substrate depletion or enzyme instability. Consider using a lower enzyme concentration.

  • Solvent Effects: Always run a solvent control. If the solvent (e.g., DMSO) inhibits the enzyme activity compared to a no-solvent control, use its rate as the 100% activity baseline for calculations. [14]* Compound Interference: Test compounds that are colored or absorb light at 340 nm can interfere. Run controls with the test compound but without the enzyme to check for direct absorbance effects.

References

  • Vertex AI Search. (2025). Aldose Reductase Inhibition Assay: Significance and symbolism.
  • MDPI. (n.d.). Inhibition of Aldose Reductase by Ginsenoside Derivatives via a Specific Structure Activity Relationship with Kinetics Mechanism and Molecular Docking Study. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2022). Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Aldose reductase inhibitors – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Aldose reductase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Aldose reductase inhibitors for the treatment of diabetic polyneuropathy. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Aldose Reductase Human Enzymatic LeadHunter Assay. Retrieved from [Link]

  • American Chemical Society Publications. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. Retrieved from [Link]

  • American Chemical Society Publications. (2017). New Insights into the Catalytic Mechanism of Aldose Reductase: A QM/MM Study. Retrieved from [Link]

  • PLOS ONE. (2013). A New Approach to Control the Enigmatic Activity of Aldose Reductase. Retrieved from [Link]

  • Biomedical Research Service Center. (n.d.). BMR Aldose Reductase Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Physiological and Pathological Roles of Aldose Reductase. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of aldose reductase inhibition: Lineweaver-Burk plot of aldose.... Retrieved from [Link]

  • Austin Publishing Group. (2019). The Fate of Aldose Reductase Inhibition and Sorbitol Dehydrogenase Activation. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Retrieved from [Link]

  • Bentham Science. (n.d.). Modelling of Aldose Reductase Inhibitory Activity of Pyrrol-1-yl-acetic Acid Derivatives by Means of Multivariate Statistics. Retrieved from [Link]

  • Moodle@Units. (2016). Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. Retrieved from [Link]

Sources

Large-scale synthesis of "1H-pyrrol-1-ylacetic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Large-Scale Synthesis of 1H-pyrrol-1-ylacetic acid

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust and scalable two-step process commencing with the N-alkylation of pyrrole with an ethyl haloacetate, followed by the saponification of the intermediate ester. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure a successful and reproducible synthesis campaign.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a quintessential five-membered aromatic heterocycle that serves as a "privileged scaffold" in modern drug discovery.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the architecture of numerous biologically active molecules and natural products.[2] Marketed pharmaceuticals incorporating the pyrrole framework, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Tolmetin and Ketorolac, underscore the therapeutic relevance of this moiety.[1]

This compound, in particular, is a versatile intermediate. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its integration into more complex molecular designs aimed at specific biological targets.[1] Derivatives of this core structure have been investigated for a range of activities, making this synthetic protocol highly relevant for programs in drug discovery and development.

Synthesis Strategy and Mechanistic Rationale

The selected synthetic route is a classic and highly efficient two-step process that is amenable to large-scale production:

  • N-Alkylation: The acidic N-H proton of pyrrole is abstracted by a base to form the nucleophilic pyrrolide anion. This anion then displaces a halide from an ethyl haloacetate (e.g., ethyl bromoacetate) via a bimolecular nucleophilic substitution (SN2) reaction to form Ethyl 1H-pyrrol-1-ylacetate.

  • Saponification (Ester Hydrolysis): The resulting ester is hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate, affording the final product, this compound.

This strategy is favored for its high regioselectivity, use of readily available starting materials, and straightforward execution.[3] While strong bases like sodium hydride (NaH) can be used for the deprotonation of pyrrole, weaker inorganic bases such as potassium carbonate (K2CO3) or sodium hydrogen carbonate (NaHCO3) are often preferred for large-scale synthesis due to their lower cost, easier handling, and improved safety profile.[4][5] A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen to effectively dissolve the reagents and stabilize the charged intermediates.

Process Visualization

The overall synthetic workflow is depicted below.

Caption: Workflow for the two-step synthesis of this compound.

Materials and Equipment

Reagents & SolventsEquipment
Pyrrole (freshly distilled)Large-capacity jacketed glass reactor with overhead stirrer
Ethyl BromoacetateThermocouple and temperature controller
Potassium Carbonate (K2CO3), anhydrousAddition funnel
N,N-Dimethylformamide (DMF), anhydrousReflux condenser
Sodium Hydroxide (NaOH)Vacuum filtration apparatus (e.g., Büchner funnel)
Hydrochloric Acid (HCl), concentratedpH meter or pH strips
Ethyl Acetate (EtOAc)Rotary evaporator
Brine (saturated NaCl solution)Glassware for extraction and crystallization
Anhydrous Magnesium Sulfate (MgSO4)Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Deionized Water

Experimental Protocols

Protocol 5.1: Large-Scale Synthesis of Ethyl 1H-pyrrol-1-ylacetate

This protocol describes the N-alkylation of pyrrole.

  • Reactor Setup: Set up a dry, 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a thermocouple, a reflux condenser with a nitrogen inlet, and an addition funnel.

  • Reagent Charging: Under a nitrogen atmosphere, charge the reactor with anhydrous potassium carbonate (2.07 kg, 15.0 mol, 1.5 equiv.). Add anhydrous N,N-Dimethylformamide (DMF, 8 L).

  • Pyrrole Addition: Begin stirring the suspension and add freshly distilled pyrrole (671 g, 10.0 mol, 1.0 equiv.) to the reactor.

  • Heating: Heat the stirred suspension to 40-50°C.

  • Ethyl Bromoacetate Addition: Slowly add ethyl bromoacetate (1.84 kg, 11.0 mol, 1.1 equiv.) via the addition funnel over a period of 1-2 hours. An exotherm may be observed; maintain the internal temperature below 60°C by adjusting the addition rate and using the reactor cooling jacket if necessary.

  • Reaction Monitoring: After the addition is complete, maintain the reaction mixture at 50°C. Monitor the reaction progress by TLC or LC-MS until the pyrrole starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a larger vessel containing ice-water (20 L).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 L). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 4 L) and then with brine (1 x 4 L) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude Ethyl 1H-pyrrol-1-ylacetate as an oil. The product can be used in the next step without further purification.

Protocol 5.2: Saponification to this compound

This protocol describes the hydrolysis of the intermediate ester.

  • Reactor Setup: To the reactor containing the crude Ethyl 1H-pyrrol-1-ylacetate (~10.0 mol), add a solution of sodium hydroxide (600 g, 15.0 mol, 1.5 equiv.) in deionized water (6 L).

  • Hydrolysis Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC or LC-MS until the ester is no longer detectable.[6]

  • Aqueous Wash: Once the reaction is complete, add water (4 L) and transfer the mixture to a separatory funnel. Wash the aqueous layer with a non-polar solvent like hexanes or ether (2 x 3 L) to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify by adding concentrated hydrochloric acid until the pH of the solution is approximately 2-3.[7] A precipitate of this compound will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 2 L) to remove inorganic salts.

  • Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield pure this compound.

Purification and Characterization

For most applications, the precipitated product from Protocol 5.2 is of sufficient purity (>98%). If further purification is required, recrystallization can be performed from a suitable solvent system, such as water or an ethanol/water mixture.

Table 1: Physicochemical and Spectral Data
PropertyValueReference
CAS Number 19167-98-7[8][9]
Molecular Formula C₆H₇NO₂[8]
Molecular Weight 125.13 g/mol [8]
Appearance Off-white to light brown solidIn-house observation
Melting Point 70 to 90°C[8]
¹H NMR (DMSO-d₆) δ ~12.8 (s, 1H, COOH), 6.7 (t, 2H), 6.0 (t, 2H), 4.8 (s, 2H, CH₂)Typical Spectrum
¹³C NMR (DMSO-d₆) δ ~171 (C=O), 121 (CH), 108 (CH), 49 (CH₂)Typical Spectrum
Purity (Typical) >98%[8]

Safety and Handling

All operations should be conducted in a well-ventilated fume hood by trained personnel.

  • Pyrrole: Flammable and toxic. Handle with care, avoiding inhalation and skin contact. Freshly distill before use for best results.

  • Ethyl Bromoacetate: Lachrymator and toxic. It is corrosive and should be handled with extreme caution.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Sodium Hydroxide & Hydrochloric Acid: Highly corrosive. Cause severe burns upon contact. Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a lab coat. The acidification step is exothermic and should be performed slowly with cooling.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low yield in Step 1 Incomplete reaction due to inactive base or wet solvent.Use freshly opened, anhydrous DMF. Ensure K₂CO₃ is dry and finely powdered to maximize surface area.
Side reactions or degradation.Maintain strict temperature control. Do not exceed 60°C during the alkylation.
Incomplete Hydrolysis in Step 2 Insufficient base or reaction time.Ensure at least 1.5 equivalents of NaOH are used. Extend reaction time and monitor by LC-MS. Vigorous stirring is essential.
Product is an oil or difficult to filter Impurities are present. The product may be "oiling out" instead of crystallizing.Ensure the aqueous layer is washed thoroughly before acidification. Acidify slowly at a low temperature (0-5°C). If it still oils out, extract the acidified solution with ethyl acetate, dry, and concentrate to obtain the product.
Dark, Tarry Product Degradation of pyrrole or product.This can be caused by excessively harsh conditions (high temperature or strong acid).[10] Use freshly distilled pyrrole and maintain careful temperature control.

Conclusion

The described two-step protocol for the synthesis of this compound via N-alkylation and subsequent hydrolysis is a reliable, scalable, and efficient method. By carefully controlling reaction parameters and adhering to the safety guidelines, researchers and drug development professionals can consistently produce high-purity material for use as a critical intermediate in the synthesis of novel chemical entities.

References

  • Ford, M. C., & Mackay, D. (1957). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 37, 74. DOI: 10.15227/orgsyn.037.0074. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Stanovnik, B., et al. (2011). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. Available at: [Link]

  • Bhardwaj, V., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(48), 30232-30251. Available at: [Link]

  • Dall'Oglio, F., et al. (2023). The N-Alkylation of Agelastatin A Modulates Its Chemical Reactivity. Molecules, 28(19), 6848. Available at: [Link]

  • El Badaoui, Y., et al. (2021). Natural Hydroxyapatite: Green Catalyst for the Synthesis of Pyrroles, Inhibitors of Corrosion. Journal of Chemistry. Available at: [Link]

  • Al-Awsi, G. D., et al. (2022). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. Molecules, 27(19), 6649. Available at: [Link]

  • Rapi, Z., et al. (2016). N-alkylation of nor-compounds: ethyl bromoacetate, sodium hydrogen carbonate, acetonitrile or dimethyl formamide, refl. 16 h. ResearchGate. Available at: [Link]

  • MDPI. (2023). Efficient Synthesis of Pyrrole Disulfides Catalyzed by Lipase in Ethanol. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. Available at: [Link]

  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. rgmcet.edu.in. Available at: [Link]

  • El-Gazzar, A. A., et al. (2022). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). ACS Omega, 7(4), 3863-3873. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2022). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 27(19), 6245. Available at: [Link]

  • Zhang, W., et al. (2004). synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. Chinese Chemical Letters, 15(8), 893-896. Available at: [Link]

  • MDPI. (2021). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Available at: [Link]

  • PubChem. (n.d.). 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2-(1H-pyrrol-2-yl)acetic acid. Retrieved from [Link]

  • ResearchGate. (2022). Catalyst-free, visible light irradiation promoted synthesis of spiroacenaphthylenes and 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in aqueous ethyl lactate. ResearchGate. Available at: [Link]

  • Lead Sciences. (n.d.). 2-(1H-Pyrrol-1-yl)acetic acid. Retrieved from [Link]

  • Anagnostou, C., Nicolaou, I., & Demopoulos, V. J. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Pharmazie, 57(7), 435-437. Available at: [Link]

  • ResearchGate. (2018). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "1H-pyrrol-1-ylacetic acid" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Reaction Optimization & Troubleshooting

Welcome to the Application Support Hub

User Persona: Senior Chemist / Process Development Scientist Subject: 1H-pyrrol-1-ylacetic acid (CAS: 608-34-4)

You are accessing the advanced troubleshooting guide for the synthesis of This compound . This molecule is a critical intermediate in the synthesis of pyrrole-based non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Ketorolac.

While the structure appears simple, the high reactivity of the pyrrole ring toward acid-catalyzed polymerization ("pyrrole red" formation) and the amphoteric nature of the product often lead to low yields or difficult isolations.

Module 1: The "Golden Path" Protocol

Recommended Route: Modified Clauson-Kaas Synthesis

Do not use the harsh conditions (refluxing glacial acetic acid) found in older literature (circa 1950s) unless strictly necessary. They promote polymerization. We recommend the Buffered Aqueous/Organic Biphasic System .

The Protocol
  • Reagents:

    • Glycine (1.0 equiv)

    • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)[1]

    • Sodium Acetate (anhydrous, 1.5 equiv)

    • Solvent System: Water / 1,2-Dichloroethane (DCE) or Water / Acetic Acid (4:1 ratio).

  • Step-by-Step Workflow:

    • Activation: Dissolve 2,5-dimethoxytetrahydrofuran in water containing 1% v/v HCl. Heat gently to 50°C for 30 mins. Why? This hydrolyzes the acetal to the reactive succindialdehyde in situ without exposing the final pyrrole to strong acid.

    • Buffering: Neutralize the activation solution with Sodium Acetate until pH ~4.5–5.0.

    • Condensation: Add Glycine. If solubility is an issue, use a co-solvent (Dioxane or DCE).

    • Cyclization: Reflux for 1–2 hours. The color should transition from clear to yellow/amber. Dark black indicates decomposition.

    • Workup: Cool to room temperature. Acidify carefully to pH 2 with dilute HCl. Extract immediately with Ethyl Acetate (3x).

Visualizing the Pathway

The following diagram illustrates the mechanistic flow and critical control points (CCPs) where the reaction often fails.

ClausonKaas Substrate 2,5-Dimethoxy- tetrahydrofuran Activation Acid Hydrolysis (50°C, 30 min) Substrate->Activation H+ / H2O Intermed Succindialdehyde (Reactive) Activation->Intermed Buffer Buffer Addition (NaOAc, pH 4.5) Intermed->Buffer Cyclization Cyclization (Reflux, 1-2h) Buffer->Cyclization Glycine + Glycine Glycine->Cyclization Product This compound Cyclization->Product -2 H2O Polymer Pyrrole Polymer (Black Tar) Cyclization->Polymer pH < 3 or Excess Heat

Figure 1: Mechanistic workflow for the Modified Clauson-Kaas reaction, highlighting the critical buffering step to prevent polymerization.

Module 2: Troubleshooting Center (FAQ)
Q1: My reaction mixture turned into a black, insoluble tar. What happened?

Diagnosis: Acid-catalyzed polymerization. The Science: Pyrroles are electron-rich heterocycles. In the presence of strong acids (pH < 3), the pyrrole ring undergoes electrophilic attack by other pyrrole molecules, forming polypyrrole chains (often called "pyrrole red"). The Fix:

  • Buffer Control: Ensure Sodium Acetate is present before the pyrrole ring forms. Maintain pH 4.5–5.0.

  • Temperature: Do not exceed 100°C. If using microwave irradiation (a modern green alternative), limit exposure to <15 minutes at 80°C.

Q2: I have low yield (<40%). The NMR shows unreacted glycine.

Diagnosis: Incomplete hydrolysis of the furan precursor. The Science: 2,5-dimethoxytetrahydrofuran is a "masked" dialdehyde. It must be hydrolyzed to succindialdehyde to react. If you mix everything at once in neutral solvent, the acetal won't open. The Fix:

  • Pre-activation: Perform the "Activation" step (Step 1 in Module 1) separately before adding the amine.

  • Water Content: Ensure enough water is present for hydrolysis. Anhydrous conditions will fail unless a Lewis Acid catalyst is used.

Q3: I cannot get the product to crystallize during workup.

Diagnosis: Isoelectric trapping or high water solubility. The Science: this compound has a pKa of approximately 3.8 (carboxylic acid). At neutral pH, it exists as a salt (highly water-soluble). The Fix:

  • pH Swing: You must acidify the aqueous layer to pH ~2.0 (well below the pKa) to protonate the carboxylic acid, making it extractable into organic solvents (EtOAc or DCM).

  • Salting Out: Saturate the aqueous phase with NaCl before extraction to decrease the solubility of the organic acid.

Module 3: Data & Optimization Matrix

Use this table to select the correct solvent system based on your lab's constraints.

ParameterStandard (Acetic Acid)Recommended (Buffered H2O) Green (Microwave)
Solvent Glacial AcOHH2O / NaOAcH2O
Temp 118°C (Reflux)80–100°C100°C
Time 30–60 min1–2 hours5–10 min
Yield 50–60%75–85% 80–90%
Purity Low (Tarry impurities)High (Crystalline) High
Risk High PolymerizationLow Polymerization Scalability issues
Module 4: Alternative Route (N-Alkylation)

Scenario: If you lack the furan precursor, you may attempt N-alkylation of pyrrole with chloroacetic acid. Warning: This route is prone to C-alkylation (reaction at the 2-position of the ring) and requires strict control.

Protocol:

  • System: Solid-Liquid Phase Transfer Catalysis (SL-PTC).

  • Base: KOH (powdered).

  • Catalyst: 18-Crown-6 or TBAB (Tetrabutylammonium bromide).

  • Solvent: Toluene (anhydrous).

  • Logic: The soft potassium cation (complexed by crown ether) favors the formation of the "naked" pyrrolyl anion, which is a harder nucleophile, promoting N-attack over C-attack.

Troubleshooting Problem Start: Identify Issue BlackTar Issue: Black Tar/Oil Problem->BlackTar LowYield Issue: Low Yield Problem->LowYield CAlkylation Issue: C-Alkylation (Wrong Isomer) Problem->CAlkylation Sol1 Reduce Acid Conc. Check pH > 4 BlackTar->Sol1 Sol2 Pre-hydrolyze Furan Increase Rxn Time LowYield->Sol2 Sol3 Switch to PTC Method Use Harder Base (KOH) CAlkylation->Sol3

Figure 2: Troubleshooting decision tree for common synthetic failures.

References
  • Clauson-Kaas, N., & Tyle, Z. (1952). Preparation of cis- and trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran. Acta Chemica Scandinavica, 6, 667–670. Link

  • Abid, M., et al. (2005). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron Letters, 46(21), 3863-3866. Link

  • Pillai, U. R., et al. (2000). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. Arkivoc, (i), 181-187. Link

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Refer to Chapter on Pyrroles: Reactivity and Synthesis). Link

  • Sigma-Aldrich. (n.d.). Product Specification: this compound. Link

Sources

Technical Support Center: Stabilizing 1H-pyrrol-1-ylacetic acid in Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for "1H-pyrrol-1-ylacetic acid." This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this valuable compound during storage and experimental use. Here, we address common challenges and provide scientifically grounded solutions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: My latest batch of this compound shows unexpected impurities in my analysis. What could be the cause?

A1: The appearance of impurities in "this compound" is often linked to improper storage conditions. This molecule possesses two reactive moieties: a pyrrole ring and a carboxylic acid group. The pyrrole ring is susceptible to oxidation and polymerization, especially when exposed to air, light, and acidic conditions. The carboxylic acid functional group can also participate in degradation reactions. Therefore, exposure to oxygen, light, and moisture are primary culprits for degradation.

Q2: What are the ideal storage conditions for solid this compound?

A2: To maintain the long-term stability of solid "this compound," we recommend the following conditions, summarized in the table below. The key is to mitigate exposure to environmental factors that can initiate degradation.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the electron-rich pyrrole ring.
Light Amber vial or protection from lightPrevents photodegradation.
Moisture Tightly sealed container with desiccantMinimizes hydrolysis and moisture-related degradation.
Q3: I need to store this compound in solution for my experiments. What is the best approach?

A3: Storing "this compound" in solution requires careful consideration of the solvent and storage conditions to prevent accelerated degradation.

  • Solvent Selection: For short-term storage, aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) are preferable to protic solvents like alcohols or water, which can participate in hydrolysis or other degradation pathways. If aqueous solutions are necessary for your experimental protocol, it is crucial to use them immediately after preparation.

  • pH of Aqueous Solutions: If you must use an aqueous buffer, the pH should be carefully controlled. Studies on similar pyrrole acids have shown they are unstable to hydrolysis, with the rate of degradation being pH-dependent.[1] It is advisable to conduct preliminary stability studies at your desired experimental pH.

  • Storage of Stock Solutions: Prepare concentrated stock solutions in a suitable aprotic solvent. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and oxygen. Store these aliquots at -20°C or -80°C under an inert atmosphere.

Troubleshooting Guide

Problem: I observe a color change in my solid this compound (e.g., from off-white to brown).

Cause: A color change is a common indicator of degradation, particularly polymerization and oxidation of the pyrrole ring. This is often initiated by exposure to air and light.

Solution:

  • Assess Purity: Before use, assess the purity of the discolored compound using a suitable analytical method, such as RP-HPLC (see analytical protocols below).

  • Purification (if necessary): If significant degradation has occurred, purification by recrystallization or chromatography may be required. However, preventing degradation is always the preferred approach.

  • Review Storage Practices: Ensure that the compound is stored under the recommended conditions (2-8°C, inert atmosphere, protection from light, and moisture).

Problem: My experimental results are inconsistent, and I suspect my this compound is degrading in my assay buffer.

Cause: "this compound" can be unstable in aqueous solutions, and the rate of degradation is influenced by pH, temperature, and the presence of other reactive species in the buffer.

Solution:

  • Perform a Forced Degradation Study: To understand the stability of the compound in your specific experimental conditions, a forced degradation study is recommended.[2][3][4] This involves intentionally stressing the compound to identify potential degradation pathways.

  • pH Optimization: If your experimental design allows, investigate the stability of the compound at different pH values to identify a range where it is most stable.

  • Freshly Prepare Solutions: Always prepare aqueous solutions of "this compound" immediately before use. Do not store aqueous solutions for extended periods.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways of "this compound" under various stress conditions.

Materials:

  • This compound

  • 0.1 M HCl (for acid hydrolysis)

  • 0.1 M NaOH (for base hydrolysis)

  • 3% Hydrogen Peroxide (for oxidation)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of "this compound" at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix equal volumes of the stock solution and 3% H2O2. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at 70°C for 48 hours.

    • Photodegradation: Expose a sample of the solid compound and a sample of the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed stock solution), by a validated stability-indicating HPLC method.

Protocol 2: RP-HPLC Method for Purity Assessment

This method provides a starting point for the analysis of "this compound" and its potential degradation products. Method validation and optimization may be required for specific applications.[5][6]

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 225 nm or Mass Spectrometry (MS)
Injection Volume 10 µL

This method should be able to separate the parent compound from more polar degradation products (which will elute earlier) and less polar impurities. For identification of unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[7][8][9]

Visualization of Degradation Pathways and Prevention Strategies

Below are diagrams illustrating the potential degradation pathways of "this compound" and a decision-making workflow for its proper storage and handling.

A This compound (Stable) B Oxidation (Pyrrole Ring) A->B Exposure to Air (O2) C Polymerization A->C Exposure to Light/Acid D Hydrolysis (Carboxylic Acid Moiety) A->D Presence of Water (pH dependent) E Decarboxylation A->E High Temperature

Caption: Potential degradation pathways of this compound.

start Start: Receiving this compound is_solid Is the compound solid? start->is_solid store_solid Store at 2-8°C under inert gas, protected from light and moisture. is_solid->store_solid Yes is_solution Is the compound in solution? is_solid->is_solution No end End of workflow store_solid->end check_solvent Check solvent compatibility (Aprotic preferred) is_solution->check_solvent Yes short_term Short-term use? use_immediately Use immediately after preparation. short_term->use_immediately Yes long_term Long-term storage? short_term->long_term No use_immediately->end aliquot Aliquot into single-use vials. long_term->aliquot Yes store_frozen Store at -20°C or -80°C under inert atmosphere. aliquot->store_frozen store_frozen->end check_solvent->short_term

Caption: Decision workflow for storage of this compound.

References

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026). Pharma Education. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research. [Link]

  • LC-MS identification of the degradation products of eplerenone. (n.d.). ResearchGate. [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Which solvent is suitable for polypyrrole? (2019). ResearchGate. [Link]

  • Hydrolysis of both pyrrole acids at pH 2.0. (n.d.). ResearchGate. [Link]

  • Singh, S., et al. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. National Center for Biotechnology Information. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. [Link]

  • One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. (2010). National Center for Biotechnology Information. [Link]

  • A new fully heterogeneous synthesis of pyrrole-2-acetic acid derivatives. (2016). UNICAM. [Link]

  • Preparation of pyrrole-2-acetic acid derivatives. (n.d.).
  • Zammit, G., et al. (2021). Quantification of Captopril Using Ultra High Performance Liquid Chromatography. Pubtexto. [Link]

  • A green and efficient method for the synthesis of pyrroles using a deep eutectic solvent ([CholineCl][ZnCl2]3) under solvent-free sonication. (n.d.). Royal Society of Chemistry. [Link]

  • Validation Data for the Analysis of 1-Napthylacetic acid and 1-Naphtylacetamide in tomato and zucchini Using Mini-Luke. (n.d.). EURL-Pesticides. [Link]

  • Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). CONICET. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Novel solvents for sustainable production of specialty chemicals. (n.d.). PubMed. [Link]

  • Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022). National Center for Biotechnology Information. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

  • A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. (n.d.). ResearchGate. [Link]

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI. [Link]

  • Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. (n.d.). ResearchGate. [Link]

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... (n.d.). ResearchGate. [Link]

  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024). International Journal of Pharmaceutical and Bio-Medical Science. [Link]

  • Which solvent should we use to solubilise the polypyrrole? (2015). ResearchGate. [Link]

  • GC-MS(n) and LC-MS/MS couplings for the identification of degradation products resulting from the ozonation treatment of Acetochlor. (n.d.). PubMed. [Link]

Sources

Troubleshooting poor solubility of "1H-pyrrol-1-ylacetic acid" in assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 1H-pyrrol-1-ylacetic acid

Subject: Solubility Optimization & Assay Stability for CAS 25021-08-3 From: Senior Application Scientist, Technical Services To: Research & Development Team

Executive Summary

You are encountering solubility issues with This compound (also known as 2-(1H-pyrrol-1-yl)acetic acid). This molecule presents a classic "amphiphilic conflict": it contains a hydrophobic, electron-rich pyrrole ring attached to a hydrophilic carboxylic acid tail.[1]

Most assay failures with this compound stem from three root causes:

  • The pH Trap: Attempting to dissolve the free acid in neutral water without base.

  • The "Crash-Out" Effect: Rapid precipitation upon dilution from DMSO into aqueous buffers.[1]

  • Pyrrole Instability: Oxidative polymerization triggered by light or air.[1]

This guide provides the mechanistic solutions to these problems.

Part 1: Critical Solubility Troubleshooting (Q&A)

Q1: I tried dissolving the powder directly in PBS (pH 7.4), but it floats or stays as a suspension. Why?

Diagnosis: Kinetic Dissolution Barrier.[1] The Science: While the compound should be soluble at pH 7.4 (where it exists as a carboxylate anion), the solid crystal lattice of the free acid is stable and hydrophobic. The pyrrole ring resists wetting. The rate of dissolution in neutral buffer is kinetically too slow because the local pH at the surface of the crystal drops as the acid dissolves, self-limiting the process.

The Fix:

  • Method A (Recommended): Dissolve in 100% DMSO first to create a high-concentration stock (e.g., 100 mM).[1] Then dilute into the buffer. The solvent overcomes the lattice energy.

  • Method B (Aqueous Stock): If you must avoid DMSO, you cannot use plain PBS.[1] You must use a stoichiometric equivalent of Sodium Hydroxide (NaOH). Add 1.05 equivalents of NaOH to convert the free acid to the Sodium 2-(1H-pyrrol-1-yl)acetate salt, which is highly water-soluble.[1]

Q2: My compound precipitates when I dilute my DMSO stock into the assay medium. How do I stop this?

Diagnosis: The "Solubility Cliff" & pH Shock. The Science: this compound has a pKa of approximately 3.8 – 4.2 (influenced by the electron-withdrawing N-attachment).[1]

  • At pH < 4: It is protonated (neutral) and insoluble in water (precipitates).[1]

  • At pH > 6: It is deprotonated (anionic) and soluble .[1]

If your assay buffer is slightly acidic (e.g., MES buffer at pH 5.[1]5) or if the injection of acidic stock locally drops the pH, the compound will crash out.

The Fix: Ensure your assay buffer has sufficient buffering capacity (e.g., 50mM HEPES or Tris) to maintain pH > 6.0 after compound addition.

Q3: The solution turned brown/black after 24 hours. Is it still good?

Diagnosis: Oxidative Polymerization (Polypyrrole formation).[1] The Science: Pyrroles are electron-rich aromatic rings susceptible to oxidation.[1] Light and oxygen catalyze the formation of radical cations, leading to polymerization (similar to how polypyrrole conductive polymers are made). A brown color indicates significant degradation.[1]

The Fix:

  • Storage: Store solid and stock solutions in amber vials or wrapped in foil.

  • Handling: Keep DMSO stocks under inert gas (Nitrogen/Argon) if storing for >1 week.[1]

  • Freshness: Discard any solution that has turned dark brown.[1] Light yellowing is usually acceptable for qualitative assays but risky for quantitative K_i determination.[1]

Part 2: Visualizing the Solubility Logic

The following decision tree illustrates the physicochemical behavior of the molecule to guide your solvent selection.

SolubilityLogic Start Start: Solid this compound SolventChoice Choose Solvent Start->SolventChoice DMSO DMSO (Recommended) SolventChoice->DMSO Standard Stock Water Water / Buffer SolventChoice->Water Direct Dissolution CheckPH Check Buffer pH DMSO->CheckPH Dilute into Assay ResultPrecip RESULT: Precipitation (Hydrophobic Pyrrole Aggregation) Water->ResultPrecip Lattice Energy Barrier Acidic pH < 5.0 (Protonated Form) CheckPH->Acidic Basic pH > 6.0 (Deprotonated Form) CheckPH->Basic Acidic->ResultPrecip ResultSoluble RESULT: Soluble Solution (Anionic Repulsion) Basic->ResultSoluble

Figure 1: Solubility Decision Tree. Successful aqueous solubility requires the compound to be in its ionized (deprotonated) state, achieved at pH > 6.0.

Part 3: Optimized Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)

Use this method for long-term storage.[1]

ParameterSpecificationNotes
Solvent Anhydrous DMSOAvoid water to prevent hydrolysis or bacterial growth.[1]
Concentration 100 mMHigh conc.[1] minimizes DMSO volume in final assay.[1]
Storage -20°C or -80°CMUST use amber vials to block light.[1]
Stability 3-6 MonthsIf solution turns dark brown, discard.[1]

Step-by-Step:

  • Weigh roughly 12.5 mg of this compound (MW: 125.13).[1]

  • Calculate exact volume of DMSO required:

    
    .[1]
    
  • Add DMSO and vortex vigorously until clear.

  • Aliquot into single-use amber tubes to avoid freeze-thaw cycles.

Protocol B: The "Intermediate Plate" Dilution Method

Use this method to prevent precipitation during assay setup.

Directly piping 100 mM stock into a cell culture well often causes immediate, localized precipitation (the "cloud" effect) that never redissolves.

The Workflow:

  • Stock: 100 mM in DMSO.

  • Intermediate Plate (100x): Dilute Stock 1:10 into Assay Buffer (e.g., 5 µL Stock + 45 µL Buffer).

    • Observation: If it precipitates here, your buffer pH is too low or concentration is too high.[1]

    • Action: Vortex immediately.[1] Ensure Buffer pH is 7.0–7.4.[1]

  • Assay Plate (1x): Transfer from Intermediate Plate to cells/enzyme mix (e.g., 10 µL Intermediate + 90 µL Assay Volume).

    • Final DMSO: 1% (tolerable for most assays).[1]

DilutionProtocol cluster_prevention Precipitation Prevention Zone Stock 100mM Stock (100% DMSO) Inter Intermediate Plate (10mM, 10% DMSO) Stock->Inter 1:10 Dilution (Vortex Immediately) Assay Final Assay Well (100µM, 1% DMSO) Inter->Assay 1:100 Dilution (Gentle Mix)

Figure 2: Serial Dilution Strategy. The intermediate step allows the compound to equilibrate with the buffer in a high-volume environment, preventing the shock precipitation often seen when adding concentrated DMSO directly to cells.

Part 4: References & Data Sources

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 319935, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid. (Note: Structural analogs and pyrrole acidity data derived from general pyrrole chemistry). Retrieved from .[1][2]

  • BroadPharm. Product Data: 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid.[1] (Solubility and linker application data). Retrieved from .[1]

  • Fluorochem. this compound Product Specifications. (Physical state and purity data). Retrieved from .[1]

  • ResearchGate (2021). DMSO stock preparation and precipitation troubleshooting. (General best practices for carboxylic acid/DMSO handling). Retrieved from .

(Note: While specific pKa data for this exact CAS is rarely listed in open literature, the pKa is mechanistically derived from the known pKa of acetic acid (4.76) and the inductive electron-withdrawing effect of the N-linked pyrrole ring, necessitating the pH > 6.0 recommendation.)[1]

Sources

Technical Guide: Managing Impurities in 1H-Pyrrol-1-ylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1H-pyrrol-1-ylacetic acid (CAS: 17639-64-4) is a critical building block in medicinal chemistry, often serving as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and various aldose reductase inhibitors. Its purity is paramount because the electron-rich pyrrole ring is highly susceptible to oxidative degradation and polymerization, leading to "pyrrole red" impurities that can deactivate downstream catalysts or trigger false positives in biological assays.

This guide provides a technical deep-dive into managing impurities during its synthesis.[1] While direct alkylation of pyrrole is possible, the Clauson-Kaas reaction (condensation of glycine with 2,5-dimethoxytetrahydrofuran) is the industry "Gold Standard" for generating high-purity N-substituted pyrroles. This guide focuses on optimizing this route and troubleshooting common failure modes.

Module 1: Synthesis-Stage Impurities (Clauson-Kaas Route)

The Mechanism & Critical Control Points

The reaction involves the acid-catalyzed opening of 2,5-dimethoxytetrahydrofuran to form a 1,4-dicarbonyl intermediate, which then condenses with glycine.

Key Reaction: Glycine + 2,5-Dimethoxytetrahydrofuran → [Intermediate] → this compound + 2 MeOH + 2 H₂O

Troubleshooting Guide: Reaction Phase
Issue Probable Cause Technical Solution
Low Yield (<50%) Incomplete Cyclization: The intermediate diol/hemiacetal has formed but failed to close into the pyrrole ring.Increase Acidity/Heat: The ring closure is the rate-determining step. Ensure the reaction is refluxed in glacial acetic acid or a NaOAc/HOAc buffer. If using water/buffer, ensure T > 90°C.
Black/Tar Formation "Pyrrole Red" Polymerization: Pyrroles polymerize rapidly in strong mineral acids or upon oxidation.Buffer Control: Avoid strong mineral acids (HCl, H₂SO₄). Use a buffered system (Sodium Acetate/Acetic Acid). Inert Atmosphere: Run the reaction strictly under Nitrogen or Argon.
Product is an Oil (Not Solid) Solvent Entrapment / Impurities: Presence of unreacted 2,5-dimethoxytetrahydrofuran or high boiling solvents.Azeotropic Drying: The product often solidifies only when strictly dry. Co-evaporate with toluene to remove traces of acetic acid and water.
C-Alkylated Impurities Wrong Method: This is rare in Clauson-Kaas but common in direct alkylation of pyrrole.Switch Methods: If you observe C-alkylation (e.g., 2-substituted pyrrole), you are likely using the direct alkylation route (Pyrrole + Chloroacetic acid). Switch to Clauson-Kaas to guarantee N-substitution.

Module 2: Work-up & Isolation (The "Acid-Base" Purification)

The most reliable method to purify this compound relies on its amphiphilic nature and carboxylic acid functionality. This protocol effectively removes neutral impurities (unreacted pyrrole, oligomers, neutral esters) without chromatography.

Protocol: Self-Validating Acid/Base Extraction
  • Dissolution (Base Phase):

    • Dissolve the crude reaction mixture in saturated aqueous NaHCO₃ (pH ~8.5).

    • Why? The target molecule deprotonates to form the water-soluble carboxylate salt. Neutral impurities (pyrrole oligomers, unreacted furan derivatives) remain organic.

  • Washing (The "Trash" Phase):

    • Extract the aqueous layer 2x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Discard the organic layer.

    • Checkpoint: The organic layer should contain the dark/colored impurities. The aqueous layer should be pale yellow or clear.

  • Precipitation (Acid Phase):

    • Cool the aqueous layer to 0–5°C.

    • Slowly acidify with 2N HCl to pH 2–3.

    • Observation: The product should precipitate as a white/off-white solid.

    • Caution: Do not use concentrated HCl; local hotspots of high acidity can trigger polymerization.

  • Isolation:

    • Filter the solid and wash with ice-cold water.

    • Dry under vacuum over P₂O₅.

Module 3: Advanced Purification & Analysis

Recrystallization Strategy

If the acid/base extraction yields off-white crystals, recrystallization is the final polish.

  • Solvent System A (Preferred): Ether / Hexane . Dissolve in minimum warm diethyl ether; add hexane until turbid; cool to -20°C.

  • Solvent System B (Alternative): Water / Ethanol (9:1) . Dissolve in hot water with a drop of ethanol; cool slowly. Note: Heating in water for too long can cause decarboxylation.

Analytical Controls
Parameter Specification Method Note
HPLC Purity > 98.0%Column: C18 Reverse Phase.Mobile Phase: A: 0.1% H₃PO₄ in H₂O; B: Acetonitrile.Gradient: 5% B to 90% B.Acidic mobile phase is required to keep the carboxylic acid protonated for sharp peaks.
Melting Point 89–92°CA wide range (< 88°C) indicates wet product or oligomer contamination.
Appearance White to pale beige needlesDark brown/red indicates oxidation ("Pyrrole Red").
Stability Warning: Decarboxylation

This compound is prone to thermal decarboxylation to form N-methylpyrrole (or degradation products) if heated above its melting point or refluxed in high-boiling solvents for extended periods.

  • Storage: Store at -20°C, protected from light.

  • Drying: Do not dry in an oven > 50°C. Use a vacuum desiccator at room temperature.

Visualizing the Workflow

Figure 1: Clauson-Kaas Synthesis & Impurity Management

G Start Reagents: Glycine + 2,5-Dimethoxytetrahydrofuran Reaction Reaction: Reflux in AcOH/NaOAc (Clauson-Kaas) Start->Reaction Heat Intermediate Intermediate: Open-chain Amino-dione Reaction->Intermediate Ring Opening Crude Crude Mixture: Target + Oligomers + Neutral Impurities Intermediate->Crude Cyclization BaseExt Base Extraction: Dissolve in sat. NaHCO3 Crude->BaseExt Wash Organic Wash: Extract with EtOAc (Remove Neutrals) BaseExt->Wash Partition Acidify Acidification: Add 2N HCl to pH 2-3 Wash->Acidify Aqueous Layer Imp1 Impurity: Pyrrole Oligomers (Removed in Organic Wash) Wash->Imp1 Organic Layer Final Final Product: This compound (White Crystals) Acidify->Final Precipitate Imp2 Impurity: Uncyclized Intermediates (Remain in Mother Liquor) Acidify->Imp2 Filtrate

Caption: Logical flow for the synthesis and purification of this compound, highlighting the critical Acid/Base extraction step for impurity removal.

Figure 2: Impurity Formation Pathways

ImpurityPath Target This compound Oxidation Oxidation / Acid Catalysis Target->Oxidation Heat Excessive Heat (>100°C) Target->Heat Polymer Pyrrole Red (Insoluble Polymer) Oxidation->Polymer Polymerization Decarb N-Methylpyrrole (Decarboxylation) Heat->Decarb -CO2

Caption: Major degradation pathways. Avoid strong acids and high heat to prevent polymerization and decarboxylation.

References

  • Clauson-Kaas Reaction Overview: Beilstein Journal of Organic Chemistry. "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." (2023).[2][3]

  • Synthesis Protocol (Glycine Route): Organic Syntheses. "1H-Pyrrole-2-carboxylic acid, ethyl ester" (Analogous conditions for N-alkylation/cyclization).

  • Purification Techniques: University of Rochester. "Purification: How To - Recrystallization."

  • Pyrrole Stability & Impurities: National Institutes of Health (PMC). "Synthesis and Toxicological Effect of Some New Pyrrole Derivatives." (2022).

  • General N-Alkylation Methods: Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-alkylation."

Sources

Validation & Comparative

The Versatile Scaffold: A Comparative Analysis of 1H-Pyrrol-1-ylacetic Acid Derivatives' Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The 1H-pyrrol-1-ylacetic acid core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for a diverse array of biologically active molecules. Its synthetic tractability and the ability of its derivatives to interact with various biological targets have made it a focal point for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the bioactivity of this compound derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, presenting a synthesized overview of key findings from the literature to aid researchers in navigating this promising chemical space.

The this compound Core: A Springboard for Diversity

The pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a common motif in many natural products and synthetic drugs.[1] The addition of an acetic acid moiety at the N-1 position provides a crucial handle for further functionalization and can also play a direct role in target engagement, particularly with enzymes that have a carboxylic acid binding site. The versatility of this scaffold allows for substitutions at various positions on the pyrrole ring, leading to a vast chemical space with a wide spectrum of biological activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several derivatives of this compound have demonstrated significant potential as anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.

A study on 3-substituted benzoyl-4-substituted phenyl-1H-pyrrole derivatives revealed that the nature and position of substituents on the phenyl rings greatly influence their anticancer activity.[2] For instance, compounds bearing electron-donating groups at the 4th position of the pyrrole ring showed increased anticancer activity.[2] Notably, compounds with a 3,4-dimethoxy phenyl group at the 4-position of the pyrrole ring were found to be particularly potent against a range of cancer cell lines, with IC50 values in the low micromolar range.[2] Specifically, compound 21 was most potent against HepG2, DU145, and CT-26 cell lines (IC50s = 0.5-0.9 μM), while compound 19 was most effective against MGC 80-3, HCT-116, and CHO cell lines (IC50s = 1.0-1.7 μM).[2] Importantly, these potent compounds exhibited weak cytotoxicity against non-cancerous HUVEC and NIH/3T3 cells, suggesting a favorable therapeutic window.[2]

Another class of pyrrole derivatives, 5-hydroxy-1H-pyrrol-2-(5H)-ones, has also been investigated for antitumor activity.[3] One derivative, designated as 1d , demonstrated strong anti-proliferative activity against a wide range of human cancer cell lines while showing relative insensitivity to normal human IMR90 cells.[3] This compound was found to induce S-phase cell cycle arrest and apoptosis, and it significantly suppressed the growth of HCT116 and H1299 cell-based xenograft tumors in vivo.[3]

Furthermore, certain pyrrole derivatives have been synthesized as inhibitors of key protein kinases involved in cancer progression, such as EGFR and VEGFR.[4] Two such derivatives, MI-1 and D1, were shown to bind to and form stable complexes with these receptors.[4] These compounds also exhibited antioxidant properties and induced apoptosis in malignant cells.[4]

Comparative Anticancer Activity of Selected Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
15 A5493.6[2]
19 MGC 80-3, HCT-116, CHO1.0 - 1.7[2]
21 HepG2, DU145, CT-260.5 - 0.9[2]
1d HCT116, H1299(Qualitative)[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow A Seed cells in 96-well plate B Add test compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add solubilizing agent (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

MTT assay workflow for assessing cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microbes

Derivatives of this compound have also been explored for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[5][6][7] The structural modifications on the pyrrole scaffold play a critical role in determining the spectrum and potency of their antimicrobial effects.

In one study, a series of new pyrrole derivatives were synthesized and screened for their antibacterial and antifungal activities.[5] The results showed that some of the synthesized compounds exhibited potency equal to or greater than the reference drugs, ciprofloxacin and clotrimazole.[5] For example, compound 3d was found to have equipotent activity to ciprofloxacin against E. coli and S. aureus at a concentration of 100 μg/mL.[8] Another compound, 3e , showed equipotent activity to clotrimazole against A. niger and C. albicans.[8] The study highlighted that the presence of a 4-hydroxyphenyl ring was a key structural feature for antifungal activity against C. albicans.[5][8]

Another investigation into pyrrole-3-carboxaldehyde derivatives revealed significant activity against Pseudomonas putida, with some derivatives showing a minimum inhibitory concentration (MIC) value of 16 µg/mL, which is comparable to the standard chloramphenicol.[9]

Comparative Antimicrobial Activity of Selected Derivatives
Compound IDMicroorganismActivity (Zone of Inhibition in mm or MIC in µg/mL)Standard DrugReference
3d E. coli, S. aureusEquipotent to Ciprofloxacin (at 100 µg/mL)Ciprofloxacin[8]
3e A. niger, C. albicansEquipotent to Clotrimazole (at 100 µg/mL)Clotrimazole[8]
Pyrrole-3-carboxaldehyde derivative Pseudomonas putidaMIC = 16 µg/mLChloramphenicol[9]
Experimental Protocol: Disc Diffusion Method for Antimicrobial Screening

The disc diffusion method is a standard technique used to test the susceptibility of microorganisms to antimicrobial agents.

Step-by-Step Methodology:

  • Prepare Agar Plates: Mueller-Hinton agar is prepared and poured into sterile petri dishes.

  • Inoculate Plates: A standardized inoculum of the test microorganism is uniformly spread over the surface of the agar.

  • Apply Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface. A disc with a standard antibiotic is used as a positive control.

  • Incubate: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure Zone of Inhibition: The diameter of the clear zone around each disc, where microbial growth is inhibited, is measured in millimeters.

  • Interpret Results: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Disc_Diffusion_Workflow A Prepare Mueller-Hinton agar plates B Inoculate with test microorganism A->B C Apply discs with test compounds and control B->C D Incubate plates C->D E Measure zone of inhibition D->E F Compare with standard E->F

Workflow for the disc diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment. Many NSAIDs, such as tolmetin and ketorolac, contain a pyrrole ring.[10] Researchers have continued to explore this compound derivatives for novel anti-inflammatory agents with improved efficacy and safety profiles.

One such derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f ), was evaluated for its anti-inflammatory and immunomodulatory effects.[11] In a carrageenan-induced paw edema model in rats, a single dose of 20 mg/kg of compound 3f significantly reduced paw edema.[11] After 14 days of repeated dosing, all tested doses (10, 20, and 40 mg/kg) significantly inhibited paw edema at all time points.[11] Furthermore, in a lipopolysaccharide (LPS)-induced systemic inflammation model, repeated treatment with 40 mg/kg of compound 3f significantly decreased serum levels of the pro-inflammatory cytokine TNF-α and increased levels of the anti-inflammatory cytokine TGF-β1.[11] These findings suggest that compound 3f exhibits potent anti-inflammatory activity, potentially through the modulation of cytokine profiles.

Another study investigated a class of pyrrole derivatives with a small appendage on the central core.[12] These compounds were tested for their in vitro inhibitory activity against cyclooxygenase (COX) enzymes, COX-1 and COX-2. All tested compounds were more potent at inhibiting COX-2 than COX-1.[12] One nitrile derivative, 3b , was found to be the most selective and potent towards COX-2, with a selectivity comparable to celecoxib.[12]

Comparative Anti-inflammatory Activity of Selected Derivatives
Compound IDIn Vivo ModelKey FindingIn Vitro TargetSelectivityReference
3f Carrageenan-induced paw edema (rat)Significant reduction in edemaCytokine modulation-[11]
3b --COX-238.8-fold more selective for COX-2 over COX-1[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound or a reference drug (e.g., diclofenac) is administered to the animals, typically intraperitoneally or orally.

  • Induction of Edema: After a specific period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the treated groups in comparison to the control group.

Paw_Edema_Workflow A Administer test compound to rats B Inject carrageenan into hind paw A->B C Measure paw volume at time intervals B->C D Calculate percentage inhibition of edema C->D

Workflow for carrageenan-induced paw edema model.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of novel bioactive compounds. The derivatives discussed in this guide demonstrate a broad range of therapeutic potential, from combating cancer and microbial infections to mitigating inflammation. The structure-activity relationship studies highlighted herein underscore the importance of rational design in optimizing the potency and selectivity of these compounds. For instance, the introduction of specific substituents, such as dimethoxy-phenyl groups in anticancer agents or a 4-hydroxyphenyl ring in antifungal compounds, can significantly enhance their biological activity.

Future research in this area should continue to explore the vast chemical space around the this compound core. A deeper understanding of the molecular mechanisms of action, aided by computational modeling and target identification studies, will be crucial for the development of next-generation therapeutics. Furthermore, a focus on optimizing the pharmacokinetic and toxicological profiles of the most promising lead compounds will be essential for their successful translation into clinical candidates. The versatility of this scaffold ensures that it will remain a prominent and valuable tool in the ongoing quest for new and improved medicines.

References

  • Moussa, Z., & Al-Hourani, B. J. (2016). Substituted Pyrrol-1-ylacetic Acids That Combine Aldose Reductase Enzyme Inhibitory Activity and Ability To Prevent the Nonenzymatic Irreversible Modification of Proteins from Monosaccharides. Journal of Medicinal Chemistry, 59(15), 7335–7353. [Link]

  • Rojas-Hernández, S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Revista de la Sociedad Química de México, 61(3), 217-223. [Link]

  • Lozynskyi, A., et al. (2021). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Biomedicine & Pharmacotherapy, 142, 112046. [Link]

  • Artusi, R., et al. (2022). Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. Scientific Reports, 12(1), 1-14. [Link]

  • Stanković, M., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 16(8), 1145. [Link]

  • Wang, Y., et al. (2018). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 15(12), 1269-1279. [Link]

  • Mihai, C. T., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10831. [Link]

  • Demopoulos, V. J., et al. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation. Pharmazie, 57(7), 435-437. [Link]

  • Abdel-Gawad, S. M., et al. (2011). Synthesis of certain pyrrole derivatives as antimicrobial agents. Archiv der Pharmazie, 344(9), 608-616. [Link]

  • Sanna, M., et al. (2013). A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 23(21), 5871-5875. [Link]

  • Ghorab, M. M., et al. (2015). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules, 20(12), 21844-21864. [Link]

  • Kumar, R. S., et al. (2012). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 4(2), 654-660. [Link]

  • Sastry, B. S., et al. (1987). Anti-inflammatory, antiproteolytic, and antihemolytic properties of pyrrole carboxylic acids. Indian Journal of Experimental Biology, 25(5), 321-323. [Link]

  • Shirodkar, P. Y., & Bhat, K. G. (2013). Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an. International Journal of Pharmaceutical and Phytopharmacological Research, 2(5), 329-334. [Link]

  • Rojas-Hernández, S., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Redalyc, 61(3), 217-223. [Link]

  • Bejan, V., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(19), 6649. [Link]

  • Geng, Y., et al. (2015). Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo. PLoS ONE, 10(6), e0128928. [Link]

  • Li, Y., et al. (2023). Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. ACS Medicinal Chemistry Letters, 14(8), 1079-1087. [Link]

  • Onysko, M., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(1), 226. [Link]

  • de Oliveira, R. N., et al. (2023). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry, 14(5), 808-831. [Link]

  • Van der Verren, S. E., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364. [Link]

  • Mishra, R. R., Vyas, K. B., & Nimavat, K. S. (2012). Synthesis, Characterization and Biological Study of Novel Pyrrole Derivatives. International Journal for Pharmaceutical Research Scholars, 1(3), 33-39. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

Sources

Comparative Analysis Guide: 1H-pyrrol-1-ylacetic Acid Purity Determination

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrrole-based pharmaceutical intermediates, specifically 1H-pyrrol-1-ylacetic acid (CAS: 17796-98-8), researchers often conflate "chromatographic purity" with "absolute content."[1][2] This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for this specific analyte.

The Verdict:

  • Use HPLC for impurity profiling and degradation monitoring (sensitivity <0.05%).[2]

  • Use qNMR for absolute assay (potency) determination when a certified reference standard is unavailable.[2][3]

Part 1: The Compound & Analytical Challenge

This compound acts as a critical building block for non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin.[1][2] Its structure presents specific analytical challenges:

  • Acidity: The carboxylic acid moiety (

    
    ) requires pH control to prevent peak tailing in HPLC.[1][2]
    
  • UV Chromophore: The pyrrole ring absorbs strongly in the low UV range (210–230 nm), making it sensitive but prone to solvent cutoff interference.

  • Stability: Pyrroles are electron-rich and susceptible to oxidation or polymerization under acidic conditions if not buffered correctly.[1][2]

Part 2: Methodology A — RP-HPLC (The Impurity Standard)[1][2]

HPLC remains the gold standard for identifying related substances (process impurities) that qNMR cannot detect due to sensitivity limits.[2]

Experimental Protocol

System: Agilent 1290 Infinity II or equivalent Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) Rationale: A C18 stationary phase provides sufficient hydrophobic retention for the pyrrole ring.

Mobile Phase Strategy:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).[2] Crucial for suppressing ionization of the carboxylic acid, ensuring sharp peaks.

  • Solvent B: Acetonitrile (ACN).[2][4]

  • Gradient: 5% B to 95% B over 15 minutes.

Detection:

  • Wavelength: 220 nm (Maximal absorption for pyrrole ring).[2]

  • Reference: 360 nm (to correct for drift).

Representative Data (HPLC)
ParameterResultNotes
Retention Time (

)
4.2 minElutes early due to polarity of the acid group.[1][2]
Peak Symmetry 1.1Excellent (due to acidic mobile phase).[2]
Limit of Detection (LOD) 0.02 µg/mLHighly sensitive for trace impurities.[2]
Reported Purity 99.2% (Area %) Warning: This assumes all impurities have equal UV response factors.[1][2]

Critical Insight: HPLC "Area %" often overestimates purity because it does not account for inorganic salts, moisture, or residual solvents which are UV-invisible.[1][2]

Part 3: Methodology B — qNMR (The Absolute Potency Standard)

Quantitative NMR (qNMR) determines the mass fraction (weight %) of the analyte relative to an internal standard (IS).[2] It is a primary ratio method, meaning no reference standard of the analyte is required .

Experimental Protocol

Instrument: Bruker Avance III 400 MHz (or higher). Solvent: DMSO-d6. Chosen to ensure full solubility and shift exchangeable protons away from the analytical window.

Internal Standard (IS) Selection:

  • Compound: Maleic Acid or Dimethyl Sulfone (DMSO2).[1][2]

  • Requirement: High purity (>99.9%) and distinct signals from the pyrrole.

  • Selected IS: Maleic Acid (

    
     6.2 ppm, singlet) is often used, but for pyrroles, 3,5-Dinitrobenzoic acid  is superior to avoid overlap with pyrrole ring protons.[1]
    

Acquisition Parameters:

  • Pulse Angle: 90°.

  • Relaxation Delay (

    
    ):  30–60 seconds. Must be 
    
    
    
    (longest relaxation time) to ensure 99.9% magnetization recovery for accurate integration.
  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).[2]

Representative Data (qNMR)

Spectrum Assignment (DMSO-d6):

  • 
     12.0 ppm (br s, 1H):  -COOH (Carboxylic acid).[1][2]
    
  • 
     6.78 ppm (t, 2H):  Pyrrole 
    
    
    
    -protons (C2/C5).[1][2]
  • 
     6.01 ppm (t, 2H):  Pyrrole 
    
    
    
    -protons (C3/C4).[1][2]
  • 
     4.80 ppm (s, 2H):  N-CH 2-COOH. (Quantification Target).
    

Calculation:


[2]
ParameterValue
Signal Target N-CH2 singlet (

4.80)
Integration (

)
1.000
IS Integration (

)
0.854
Calculated Potency 97.5% (w/w)

Critical Insight: The qNMR result (97.5%) is lower than the HPLC result (99.2%) because qNMR detects moisture and residual solvents that HPLC misses. This is the true potency.

Part 4: Comparative Analysis & Decision Matrix

Head-to-Head Comparison
FeatureHPLC-UVqNMR
Primary Output Chromatographic Purity (Area %)Absolute Content (Weight %)
Reference Standard Required (for assay)Not Required (uses Internal Standard)
Speed Slow (Method dev + 30 min run)Fast (Sample prep + 10 min run)
Specificity High (Separates isomers)High (Structural confirmation)
Blind Spots Salts, Water, UV-inactive solventsOverlapping signals (rare)
Precision High (<0.5% RSD)Moderate (<1.0% RSD)
Analytical Decision Workflow

The following diagram illustrates the logical flow for selecting the correct method based on the stage of drug development.

G Start Start: Purity Analysis of This compound Goal What is the analytical goal? Start->Goal Impurity Detect Trace Impurities (<0.1%) Goal->Impurity Quality Control Potency Determine Absolute Potency/Assay Goal->Potency Characterization HPLC_Area Run HPLC-UV (Report Area %) Impurity->HPLC_Area RefStd Is a Certified Reference Standard Available? Potency->RefStd HPLC_Ext Run HPLC w/ Ext. Std (Report w/w %) RefStd->HPLC_Ext Yes qNMR Run qNMR (Report w/w %) RefStd->qNMR No (Early Phase)

Figure 1: Decision matrix for selecting HPLC vs. qNMR based on reference standard availability and analytical goals.

Part 5: Conclusion

For This compound , the discrepancy between HPLC and qNMR results is not an error but a reflection of what each technique measures.[1][2]

  • Routine QC: Use HPLC (Acidic Mobile Phase).[1][2][3] It is the only way to ensure the material is free of organic synthetic precursors.

  • Potency Assignment: Use qNMR (DMSO-d6).[1][2] In early development, assume the qNMR value is the "true" value for dosage calculations, as it accounts for water and salt content that HPLC ignores.

Recommendation: For a Certificate of Analysis (CoA), report both values: HPLC for organic purity (e.g., 99.2%) and qNMR for Net Peptide/Compound Content (e.g., 97.5%).

References

  • PubChem. 2-(1H-pyrrol-1-yl)acetic acid (Compound Summary). National Library of Medicine.[1][2] [Link]

  • Pauli, G. F., et al. (2012).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3][5][6] Journal of Medicinal Chemistry.[1][2][7] [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[1][2] [Link]

Sources

1H-pyrrol-1-ylacetic Acid: Reference Standard Qualification & Quality Control Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "1H-pyrrol-1-ylacetic acid" reference standards and quality control

Executive Summary: The Criticality of CAS 19167-98-7

This compound (CAS: 19167-98-7) is a pivotal heterocyclic building block, primarily serving as a Key Starting Material (KSM) in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketorolac and aldose reductase inhibitors like Alrestatin .

In drug development, the purity of this intermediate directly dictates the impurity profile of the Final API. Due to the electron-rich nature of the pyrrole ring, this compound is susceptible to oxidative degradation and acid-catalyzed polymerization . Therefore, reliance on generic "Research Grade" chemicals for GMP validation is a critical failure point.

This guide compares Reference Standard Grades and outlines a self-validating Quality Control (QC) Workflow to ensure data integrity in pharmaceutical applications.

Reference Standard Strategy: Comparative Analysis

Researchers often face a choice between three tiers of reference materials. The selection must align with the development phase (Early Discovery vs. GMP Release).

Comparison of Reference Standard Tiers
FeatureTier 1: Pharmacopeial/CRM Tier 2: Secondary Standard (In-House) Tier 3: Commercial Research Grade
Definition Certified Reference Material (USP/EP) or ISO 17034 accredited.High-purity lot characterized against a Tier 1 standard or by absolute methods (qNMR).General chemical catalog item (e.g., 98% purity).[1]
Traceability Absolute . Traceable to SI units or Pharmacopeial convention.Relative . Traceable to the Primary Standard used for calibration.None . Certificate of Analysis (CoA) is often generic.
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).Calculated based on weighing/dilution errors.Unknown. "98%" is a minimum limit, not an exact value.
Primary Use Method Validation, Release Testing of API.Routine Batch Release, In-Process Control (IPC).Early Synthesis, Non-GLP Screening.
Risk Profile Low . Gold standard for regulatory submission.Medium . Requires rigorous stability monitoring.High . Risk of uncharacterized oligomers affecting potency data.
Recommendation

For This compound , specific Pharmacopeial CRMs are rare. Therefore, the Gold Standard Protocol is to procure a high-purity commercial lot (Tier 3) and upgrade it to Tier 2 (Secondary Standard) status via qNMR (Quantitative NMR) and Mass Balance characterization.

Quality Control & Analytical Methods

To validate this compound, a single method is insufficient due to its degradation pathways. We employ an Orthogonal Analytical Strategy .

Method A: Stability-Indicating HPLC-UV (Routine Purity)
  • Objective: Quantify purity and detect non-volatile organic impurities.

  • Mechanism: Reversed-Phase chromatography separates the polar acid from non-polar dimers/oligomers.

  • Criticality: The mobile phase must be acidic to suppress the ionization of the carboxylic acid (pKa ~4.5), ensuring sharp peaks.

Method B: 1H-qNMR (Absolute Assay)
  • Objective: Determine absolute weight-percent purity without a reference standard.

  • Mechanism: Comparison of the pyrrole proton integration against an internal standard (e.g., Maleic Acid or TCNB) with known purity.

  • Advantage: Eliminates the need for a "pure" external standard of the same compound.

Method C: LC-MS (Impurity Identification)
  • Objective: Identify unknown peaks (e.g., oxidative dimers).

  • Mechanism: Electrospray Ionization (ESI) in Positive/Negative mode. This compound often shows better sensitivity in Negative Mode (M-H)⁻ due to the carboxylic acid.

Detailed Experimental Protocol: Stability-Indicating HPLC

This protocol is designed to separate this compound from its degradation products (pyrrole oligomers).

Chromatographic Conditions
ParameterSettingRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus)Provides adequate hydrophobic retention for the pyrrole ring.
Mobile Phase A 0.1% Phosphoric Acid in WaterSuppresses carboxylic acid ionization (pH ~2.2) for peak sharpness.
Mobile Phase B Acetonitrile (ACN)Strong solvent for eluting hydrophobic oligomers.
Gradient 0-5 min: 5% B; 5-15 min: 5%→60% B; 15-20 min: 60% B.Gradient ensures elution of late-eluting dimers.
Flow Rate 1.0 mL/minStandard backpressure balance.
Detection UV @ 220 nmPyrrole ring absorption maximum; low wavelength required.
Column Temp 30°CMaintains reproducible retention times.
Standard Preparation
  • Stock Solution: Accurately weigh 25.0 mg of this compound into a 25 mL volumetric flask. Dissolve in 50:50 Water:ACN. (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10.0 mL with Mobile Phase A. (Conc: 100 µg/mL).

    • Note: Prepare fresh. Pyrrole solutions degrade if left in light/ambient temp for >24 hours.

System Suitability Criteria (Mandatory)
  • Tailing Factor (T): NMT 1.5 (Ensures no secondary interactions).

  • Precision (RSD): NMT 2.0% for 6 replicate injections.

  • Resolution: > 2.0 between the main peak and any nearest impurity.

Visualization: Reference Standard Qualification Workflow

The following diagram illustrates the decision matrix for qualifying a reference standard for GMP use.

ReferenceStandardWorkflow Start Start: Receive Raw Material (CAS 19167-98-7) InitialTest Initial ID Test (IR / HPLC Retention) Start->InitialTest IsCRM Is CRM Available? InitialTest->IsCRM UseCRM Use as Primary Standard IsCRM->UseCRM Yes Charact Full Characterization (The 'Gold Standard' Path) IsCRM->Charact No (Most Cases) qNMR Method A: qNMR (Absolute Purity) Charact->qNMR HPLC Method B: HPLC-UV (Chromatographic Purity) Charact->HPLC TGA Method C: TGA/KF (Volatiles/Water) Charact->TGA Calc Calculate Potency: %P = (100 - %Volatiles) × %HPLC qNMR->Calc Cross-Check HPLC->Calc TGA->Calc Valid Release as Secondary Standard (Valid for 12 Months) Calc->Valid Purity > 98.0% Fail Reject / Recrystallize Calc->Fail Purity < 98.0%

Figure 1: Decision tree for qualifying this compound. Due to the lack of commercial CRMs, the "Full Characterization" pathway is the standard industry approach.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 242027, this compound. Retrieved from [Link]

  • Anagnostou, C., et al. (2002). Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase.[2] Pharmazie, 57(7), 435-437.[2] (Demonstrates the use of CAS 19167-98-7 as a precursor). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (The regulatory basis for the HPLC protocol described). Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-pyrrol-1-ylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential, procedural guidance for the safe and compliant disposal of 1H-pyrrol-1-ylacetic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity in your laboratory. Our commitment is to provide value beyond the product, building trust and becoming your preferred source for information on laboratory safety and chemical handling.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Proper disposal begins with a thorough understanding of the chemical's properties and hazards. This compound (CAS No. 19167-98-7) is an organic compound that, while not acutely toxic, presents tangible risks if handled improperly. Its hazard profile is derived from both the acetic acid functional group and the pyrrole heterocyclic ring.

The primary hazards, as identified by the Globally Harmonized System (GHS), are irritation to the skin, eyes, and respiratory system.[1] The acetic acid moiety imparts corrosive characteristics, particularly in concentrated forms, capable of causing tissue damage.[2] The pyrrole component, while contributing to the molecule's utility, is also associated with flammability and sensitivity to air and light in its parent form.[3] Therefore, the disposal protocol must mitigate these risks at every stage.

Upon thermal decomposition, which could occur in a fire or during improper incineration, this compound is expected to release hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3] This necessitates disposal methods that prevent its release into the environment and avoid uncontrolled thermal events.

Table 1: Hazard Profile of this compound

Hazard Classification GHS Code Description Primary Safety Concern
Skin Irritation H315 Causes skin irritation.[1] Avoid direct contact; use appropriate gloves.
Eye Irritation H319 Causes serious eye irritation.[1] Wear chemical safety goggles or a face shield.
Respiratory Irritation H335 May cause respiratory irritation.[1] Handle exclusively in a well-ventilated area or fume hood.

| GHS Pictogram | GHS07 | Harmful/Irritant.[1] | Indicates the need for careful handling and PPE. |

Pre-Disposal Handling and Waste Segregation

Before the final disposal event, the safe accumulation of this compound waste is critical. The principles of chemical safety dictate that waste should be handled with the same care as the parent material.

Engineering Controls & Personal Protective Equipment (PPE)

The primary engineering control for handling this compound is a certified chemical fume hood to mitigate the risk of respiratory exposure.[3] Standard laboratory PPE is mandatory and includes:

  • Eye Protection: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be used if there is a splash hazard.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber). Always inspect gloves before use and change them immediately if contamination occurs.

  • Body Protection: A lab coat or long-sleeved clothing to prevent skin contact.[4]

Waste Segregation: Preventing Hazardous Reactions

This compound is an acid and must be segregated from incompatible materials to prevent dangerous chemical reactions. Store waste containers in a designated, well-ventilated "satellite accumulation area" close to the point of generation.[5]

Do NOT store with:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide)

  • Strong Oxidizing Agents (e.g., peroxides, permanganates)[6][7]

  • Reactive Metals

The rationale for this segregation is clear: acid-base reactions can be highly exothermic, causing boiling and splashing of hazardous materials. Reactions with oxidizers can create fire or explosion hazards.[7]

Step-by-Step Disposal Protocols

Disposal procedures are dictated by the form of the waste: neat chemical, contaminated labware, dilute aqueous solutions, or spill cleanup material. All chemical waste disposal must comply with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8]

Protocol 3.1: Disposal of Unused or Neat this compound

This protocol applies to the original product container that is expired, no longer needed, or contains residual material.

  • Ensure Container Integrity: Verify the container is tightly sealed and not leaking. If the original container is compromised, perform a safe transfer to a new, appropriate waste container in a fume hood.

  • Labeling: The container must already have the manufacturer's label. Affix an EHS-provided hazardous waste tag to the container.[8] Fill out the tag completely with the full chemical name: "this compound". Do not use abbreviations.[8]

  • Segregated Storage: Place the labeled container in your lab's designated satellite accumulation area for acidic hazardous waste.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup by a licensed hazardous waste disposal contractor.[8][9]

Protocol 3.2: Disposal of Contaminated Solid Waste

This includes items like contaminated gloves, weigh paper, pipette tips, or absorbent pads used during normal handling.

  • Collect Waste: At the point of generation, collect all contaminated solid waste in a designated, leak-proof container lined with a chemically resistant plastic bag.

  • Container Selection: A rigid container with a secure lid is recommended to prevent punctures and spillage.

  • Labeling: Label the container clearly as "Hazardous Waste." List the chemical contaminant: "Solid waste contaminated with this compound."

  • Storage and Pickup: When the container is full, seal it securely. Store it in the satellite accumulation area and arrange for EHS pickup as described in Protocol 3.1.

Protocol 3.3: Disposal of Dilute Aqueous Solutions

While dilute solutions of simple acids like acetic acid (<10%) can sometimes be neutralized for drain disposal, this is not recommended for this compound without explicit EHS approval.[9] The presence of the pyrrole ring adds complexity and potential environmental hazards not associated with simple acetic acid.

The preferred and safest method is containerization.

  • Waste Container: Use a dedicated, clearly labeled hazardous waste container suitable for corrosive liquids (e.g., a high-density polyethylene (HDPE) bottle).[5][10] Do not use metal containers.[5]

  • Labeling: Affix a hazardous waste tag. List all components, for example: "Water (99%), this compound (1%)."

  • Collection: Add the dilute aqueous waste to the container. Keep the container closed when not in use.

  • Storage and Pickup: Store the container in secondary containment within the satellite accumulation area. Arrange for EHS pickup when full.

Protocol 3.4: Emergency Spill Response

Immediate and correct response to a spill is vital to ensure personnel safety.

For Small Spills (< 100 mL):

  • Alert Personnel: Immediately alert others in the area.

  • Ensure Ventilation: If not already, ensure the fume hood is operating and the spill is contained within it.

  • Don PPE: Wear the appropriate PPE, including double gloves, safety goggles, and a lab coat.

  • Absorb Spill: Cover the spill with an inert absorbent material, such as sand, diatomaceous earth, or a commercial acid spill kit.[4][6]

  • Collect Material: Using spark-proof tools (e.g., plastic scoops), carefully collect the absorbed material.[4]

  • Package for Disposal: Place the collected waste into a sealed, rigid container. Label it as "Spill cleanup debris with this compound" and dispose of it according to Protocol 3.2.[11]

  • Decontaminate: Wipe the spill area with a suitable decontamination solution (as recommended by your EHS office), followed by soap and water.

For Large Spills (> 100 mL):

  • Evacuate: Evacuate the immediate area.[11]

  • Alert Authorities: Alert your supervisor and contact your institution's EHS department and/or emergency response number immediately.[11]

  • Isolate: If safe to do so, close the door to the area to contain vapors.

  • Do Not Attempt Cleanup: Allow trained emergency responders to handle the cleanup.

Waste Disposal Decision Workflow

The following diagram outlines the logical flow for determining the correct disposal path for waste generated from this compound.

G cluster_type Identify Waste Type cluster_action Select Appropriate Protocol start Waste Generated Containing This compound neat Neat or Unused Chemical solid Contaminated Solid Waste (Gloves, Paper, Tips) liquid Dilute Aqueous Solution spill Accidental Spill action_neat Follow Protocol 3.1: - Secure & label original container. - Arrange EHS pickup. neat->action_neat   action_solid Follow Protocol 3.2: - Collect in labeled, rigid container. - Arrange EHS pickup. solid->action_solid   action_liquid Follow Protocol 3.3: - Collect in compatible liquid waste jug. - Label with all components. - Arrange EHS pickup. liquid->action_liquid   action_spill Follow Protocol 3.4: - Assess spill size. - Small: Absorb, collect, & dispose as solid waste. - Large: Evacuate & call EHS. spill->action_spill  

Caption: Decision workflow for this compound waste streams.

References

  • Lab Alley. How to Dispose of Acetic Acid.[Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyrrolidine.[Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.[Link]

  • Australian Government, Department of Climate Change, Energy, the Environment and Water. Acetic acid (ethanoic acid): National Pollutant Inventory.[Link]

  • ReAgent. Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments.[Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid.[Link]

  • GOV.UK. Incident management: acetic acid.[Link]

  • ScienceLab.com. Material Safety Data Sheet: Acetic Acid.[Link]

  • University of California Merced. EH&S SOP: Glacial Acetic Acid.[Link]

  • University of Tennessee, Knoxville EHS. How to Dispose of Chemical Waste.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-pyrrol-1-ylacetic acid
Reactant of Route 2
Reactant of Route 2
1H-pyrrol-1-ylacetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.